STAT6-IN-4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C29H27F3N6O4 |
|---|---|
分子量 |
580.6 g/mol |
IUPAC 名称 |
2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide |
InChI |
InChI=1S/C29H27F3N6O4/c1-17-35-36(2)28(40)38(17)21-10-8-18(9-11-21)23-15-19-14-20(29(30,31)32)16-22(26(19)37(23)12-13-41-3)27(39)34-24-6-5-7-25(33-24)42-4/h5-11,14-16H,12-13H2,1-4H3,(H,33,34,39) |
InChI 键 |
TVHJSRZCIRYGQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)C3=CC4=CC(=CC(=C4N3CCOC)C(=O)NC5=NC(=CC=C5)OC)C(F)(F)F)C |
产品来源 |
United States |
Foundational & Exploratory
STAT6-IN-4: An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical component of the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines central to the development of T-helper type 2 (Th2) cell-mediated immune responses. Dysregulation of the STAT6 pathway is implicated in the pathophysiology of various allergic and inflammatory diseases. STAT6-IN-4 is a novel small molecule inhibitor of STAT6. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on cellular signaling, and the experimental protocols used for its characterization. All quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to STAT6 Signaling
STAT6 is a member of the Signal Transducer and Activator of Transcription (STAT) family of transcription factors.[1] In its inactive state, STAT6 resides in the cytoplasm. The canonical activation of STAT6 is initiated by the binding of IL-4 or IL-13 to their respective cell surface receptors. This ligand-receptor interaction leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate specific tyrosine residues on the intracellular domain of the receptor chains. These phosphorylated tyrosines serve as docking sites for the SH2 domain of STAT6. Upon recruitment to the receptor complex, STAT6 is phosphorylated on a critical tyrosine residue (Tyr641). This phosphorylation event triggers the dimerization of STAT6 molecules, which then translocate to the nucleus. In the nucleus, STAT6 dimers bind to specific DNA sequences, known as Gamma-Activated Sites (GAS), in the promoter regions of target genes, thereby modulating their transcription. Key downstream targets of STAT6 include genes involved in Th2 differentiation, immunoglobulin class switching to IgE, and the expression of various chemokines and cell surface markers.
This compound: A Potent Inhibitor of the STAT6 Pathway
This compound is a small molecule inhibitor designed to disrupt the STAT6 signaling cascade. It has been identified as a potent antagonist of STAT6 function, with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range.
Quantitative Data Summary
The inhibitory activity of this compound and related compounds has been quantified using various biochemical and cellular assays. The table below summarizes the key quantitative data available for this compound and a structurally related compound from the same chemical series, providing a basis for comparison.
| Compound | Assay Type | Target Interaction | IC50 | Reference |
| This compound (Example 78) | Fluorescence Polarization | Inhibition of STAT6/pIL-4Rα binding | 0.34 µM | [2] |
| Kaken Pharmaceutical Example 38 | Fluorescence Polarization | Inhibition of STAT6/pIL-4Rα binding | 0.33 µM |
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the crucial protein-protein interaction between STAT6 and the phosphorylated IL-4 receptor alpha chain (pIL-4Rα). By preventing this binding, this compound effectively blocks the initial step of STAT6 activation.
Inhibition of STAT6 Recruitment and Phosphorylation
By occupying the SH2 domain of STAT6 or otherwise sterically hindering its access to the phosphorylated receptor, this compound prevents the recruitment of STAT6 to the activated receptor complex. This, in turn, inhibits the subsequent phosphorylation of STAT6 at Tyr641 by JAKs, a prerequisite for its dimerization and nuclear translocation.
Downstream Consequences of STAT6 Inhibition
The blockade of STAT6 activation by this compound leads to a cascade of downstream effects, ultimately suppressing the expression of STAT6-dependent genes. This includes the inhibition of IL-4- and IL-13-induced cellular responses, such as the differentiation of Th2 cells and the production of inflammatory mediators.
Signaling Pathways and Experimental Workflows
Canonical STAT6 Signaling Pathway
The following diagram illustrates the key steps in the canonical IL-4/IL-13-mediated STAT6 signaling pathway.
Mechanism of this compound Inhibition
This diagram illustrates how this compound disrupts the STAT6 signaling pathway.
Experimental Protocols
The characterization of this compound and related compounds relies on specific biochemical and cell-based assays. The following are detailed methodologies for key experiments cited in the characterization of similar STAT6 inhibitors.
Fluorescence Polarization Assay for STAT6/pIL-4Rα Binding
Objective: To quantify the inhibitory effect of a compound on the binding of STAT6 to a phosphorylated peptide derived from the IL-4 receptor alpha chain.
Materials:
-
Recombinant human STAT6 protein (histidine-tagged)
-
Fluorescently labeled phosphopeptide derived from IL-4Rα (pIL-4Rα)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 0.05% Tween-20, 2 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the fluorescently labeled pIL-4Rα peptide in the assay buffer.
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in the assay buffer.
-
Add the test compound solutions to the wells of the 384-well plate.
-
Add the recombinant STAT6 protein to the wells containing the test compound and incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the binding reaction by adding the fluorescently labeled pIL-4Rα peptide to all wells.
-
Incubate the plate for a defined time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control (0% inhibition) and a control without STAT6 protein (100% inhibition).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Luciferase Reporter Gene Assay for STAT6 Activity
Objective: To assess the inhibitory effect of a compound on IL-4-dependent STAT6 transcriptional activity in a cellular context.
Materials:
-
HEK-293 cells (or other suitable cell line)
-
Expression vector for human STAT6
-
Luciferase reporter plasmid containing a STAT6-responsive promoter element
-
Transfection reagent
-
Cell culture medium and supplements
-
Recombinant human IL-4
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Co-transfect HEK-293 cells with the STAT6 expression vector and the STAT6-responsive luciferase reporter plasmid using a suitable transfection reagent.
-
After transfection, seed the cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with a constant concentration of recombinant human IL-4 (e.g., 10 ng/mL) to activate the STAT6 pathway.
-
Incubate the cells for a further period (e.g., 6 hours) to allow for luciferase gene expression.
-
Lyse the cells and measure the luciferase activity in each well using a luminometer and a suitable luciferase assay reagent.
-
Calculate the percent inhibition of IL-4-induced luciferase activity for each concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
Experimental Workflow for Characterizing STAT6 Inhibitors
The following diagram outlines a typical workflow for the discovery and characterization of novel STAT6 inhibitors like this compound.
Conclusion
This compound is a potent and specific inhibitor of the STAT6 signaling pathway. Its mechanism of action, centered on the disruption of the STAT6-pIL-4Rα interaction, represents a promising strategy for the therapeutic intervention in a range of Th2-driven inflammatory and allergic diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of STAT6 inhibitors. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its therapeutic potential in relevant preclinical models of disease.
References
STAT6-IN-4: A Deep Dive into its Function in Immune Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in the development of T-helper 2 (Th2) cell-mediated immunity. Dysregulation of the STAT6 pathway is implicated in the pathogenesis of various allergic and inflammatory diseases. STAT6-IN-4 is a small molecule inhibitor of STAT6, offering a potential therapeutic avenue for these conditions. This technical guide provides a comprehensive overview of the function of STAT6 in immune cells and the inhibitory effects of this compound and other relevant STAT6 inhibitors. It includes detailed experimental protocols, quantitative data, and visualizations of the pertinent signaling pathways and experimental workflows.
The Central Role of STAT6 in Immune Regulation
STAT6 is a key mediator of IL-4 and IL-13 signaling. Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor chains, creating docking sites for the SH2 domain of STAT6. Recruited STAT6 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent binding to specific DNA response elements in the promoters of target genes. This signaling cascade is pivotal for several immunological processes:
-
Th2 Cell Differentiation: STAT6 is essential for the differentiation of naive CD4+ T cells into Th2 cells, which are characterized by the production of cytokines such as IL-4, IL-5, and IL-13. These cytokines are central to allergic inflammation and immunity against helminth parasites.
-
Macrophage Polarization: STAT6 activation drives the alternative activation of macrophages, leading to the M2 phenotype. M2 macrophages are involved in tissue repair and immunoregulation but can also contribute to the pathology of chronic inflammatory diseases and cancer.
-
B Cell Function: In B cells, STAT6 signaling is crucial for immunoglobulin class switching to IgE, a key event in allergic responses.
This compound: A Potent Inhibitor of STAT6 Signaling
This compound is a STAT6 inhibitor with a reported IC50 of 0.34 μM.[1] By targeting STAT6, this molecule has the potential to modulate the downstream effects of IL-4 and IL-13, thereby offering a therapeutic strategy for Th2-mediated diseases. While detailed public data on this compound is limited, the effects of other well-characterized STAT6 inhibitors, such as AS1517499 and PM-43I, provide valuable insights into the expected biological activities.
Quantitative Data on STAT6 Inhibitors
The following tables summarize key quantitative data for STAT6 inhibitors from various in vitro and in vivo studies.
| Inhibitor | Assay | Target/Cell Type | IC50 / Effective Concentration | Reference |
| This compound | Not Specified | STAT6 | 0.34 µM | [1] |
| AS1517499 | STAT6 Phosphorylation | STAT6 | 21 nM | [2][3] |
| Th2 Differentiation | Mouse Spleen T cells | 2.3 nM | [2] | |
| STAT6 Phosphorylation | Human Bronchial Smooth Muscle Cells | 100 nM | [2][4] | |
| PM-43I | STAT6 Phosphorylation | Beas-2B cells | 2.5 µM (82% inhibition) | [5] |
| Inhibitor | Animal Model | Dosing | Key Findings | Reference |
| AS1517499 | Mouse model of allergic asthma | 10 mg/kg, intraperitoneal | Inhibited antigen-induced RhoA up-regulation and bronchial smooth muscle hyperresponsiveness. | [2][4] |
| Mouse model of atopic dermatitis and asthma | Not specified | Reduced Th2-related cytokine levels and airway inflammation. | [6][7] | |
| PM-43I | Mouse model of allergic airway disease | 5 µ g/mouse , intranasal | Reversed pre-existing allergic airway disease with an ED50 of 0.25 µg/kg. | [8][9] |
Signaling Pathways and Experimental Workflows
IL-4/STAT6 Signaling Pathway
The binding of IL-4 to its receptor initiates a signaling cascade culminating in the activation of STAT6 and the transcription of target genes.
Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: STAT6 Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of STAT6 in response to stimuli and the inhibitory effect of compounds like this compound.
Caption: Workflow for a STAT6 luciferase reporter assay to assess inhibitor potency.
Experimental Workflow: Macrophage Polarization Analysis
This workflow outlines the process of differentiating monocytes into macrophages and polarizing them to M1 or M2 phenotypes, followed by analysis of marker expression.
Caption: Workflow for in vitro macrophage polarization and analysis.
Detailed Experimental Protocols
STAT6 Luciferase Reporter Assay
Objective: To determine the IC50 of this compound for the inhibition of IL-4-induced STAT6 transcriptional activity.
Materials:
-
HEK293T cells
-
STAT6-responsive luciferase reporter plasmid
-
STAT6 expression plasmid (optional, if endogenous levels are low)
-
Transfection reagent
-
DMEM with 10% FBS
-
Recombinant human IL-4
-
This compound
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the STAT6 luciferase reporter plasmid and the STAT6 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound. Incubate for 1 hour.
-
Stimulation: Add recombinant human IL-4 to a final concentration of 20 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-16 hours at 37°C.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Intracellular Cytokine Staining for Th1/Th2 Differentiation
Objective: To assess the effect of this compound on the differentiation of naive CD4+ T cells into Th1 and Th2 lineages.
Materials:
-
Naive CD4+ T cells (isolated from human PBMCs or mouse spleen)
-
T cell activation beads (anti-CD3/CD28)
-
Th1 polarizing cytokines: IL-12 (20 ng/mL), anti-IL-4 antibody (10 µg/mL)
-
Th2 polarizing cytokines: IL-4 (20 ng/mL), anti-IFN-γ antibody (10 µg/mL)
-
This compound
-
Brefeldin A
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-IFN-γ, anti-IL-4
-
Flow cytometer
Protocol:
-
Cell Culture: Culture naive CD4+ T cells with anti-CD3/CD28 beads under Th1 or Th2 polarizing conditions in the presence of varying concentrations of this compound for 5-7 days.
-
Restimulation: Restimulate the differentiated T cells with PMA and ionomycin in the presence of Brefeldin A for 4-6 hours.
-
Surface Staining: Stain the cells with anti-CD4 antibody.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Intracellular Staining: Stain the cells with anti-IFN-γ and anti-IL-4 antibodies.
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze the percentage of IFN-γ+ (Th1) and IL-4+ (Th2) cells within the CD4+ T cell population.
Macrophage M1/M2 Polarization Analysis
Objective: To evaluate the impact of this compound on the polarization of macrophages towards M1 and M2 phenotypes.
Materials:
-
Human or mouse monocytes
-
M-CSF (for differentiation)
-
LPS and IFN-γ (for M1 polarization)
-
IL-4 (for M2 polarization)
-
This compound
-
RNA isolation kit and qPCR reagents
-
Fluorochrome-conjugated antibodies: anti-CD86 (M1 marker), anti-CD206 (M2 marker)
-
Flow cytometer
Protocol:
-
Macrophage Differentiation: Differentiate monocytes into macrophages by culturing them with M-CSF for 6-7 days.
-
Polarization: Treat the macrophages with this compound for 1 hour before adding M1 (LPS + IFN-γ) or M2 (IL-4) polarizing stimuli. Incubate for 24-48 hours.
-
Analysis of Gene Expression (qPCR):
-
Isolate total RNA from the polarized macrophages.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of M1 (e.g., NOS2, TNF) and M2 (e.g., ARG1, MRC1) marker genes by qPCR.
-
-
Analysis of Surface Markers (Flow Cytometry):
-
Harvest the polarized macrophages.
-
Stain the cells with antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.
-
Analyze the expression of these markers by flow cytometry.
-
Conclusion
This compound and other STAT6 inhibitors represent a promising therapeutic strategy for a range of allergic and inflammatory diseases by targeting a key node in the IL-4 and IL-13 signaling pathways. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the biological effects of these inhibitors on immune cell function. Future studies should focus on obtaining more detailed quantitative data for this compound, including its selectivity profile, in vivo efficacy, and pharmacokinetic/pharmacodynamic properties, to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atsjournals.org [atsjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Critical Role of STAT6 Inhibition in Th2 Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The differentiation of naive CD4+ T helper (Th) cells into the Th2 lineage is a pivotal event in the orchestration of type 2 immunity, which is central to allergic diseases and defense against helminth parasites. This process is critically dependent on the signaling cascade initiated by Interleukin-4 (IL-4) and Interleukin-13 (IL-13), which converges on the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6). Consequently, STAT6 has emerged as a high-value therapeutic target for a range of inflammatory and allergic conditions. This technical guide provides an in-depth overview of the role of STAT6 in Th2 differentiation, with a focus on the utility of small molecule inhibitors, exemplified by STAT6-IN-4 and other potent and selective inhibitors, in dissecting and modulating this pathway. We present a compilation of the available quantitative data, detailed experimental protocols for assessing inhibitor efficacy, and visualizations of the key signaling and experimental workflows.
Introduction: The STAT6-Th2 Axis
T helper 2 (Th2) cells are a subset of CD4+ T cells characterized by their production of cytokines such as IL-4, IL-5, and IL-13. These cytokines orchestrate the hallmarks of type 2 immune responses, including immunoglobulin E (IgE) production by B cells, eosinophil activation, and mucus production. The differentiation of naive T cells into the Th2 lineage is primarily driven by IL-4. The binding of IL-4 to its receptor activates Janus kinases (JAKs), which in turn phosphorylate STAT6.[1] Phosphorylated STAT6 (pSTAT6) dimerizes, translocates to the nucleus, and binds to specific DNA sequences in the promoter regions of target genes, most notably GATA3, the master transcriptional regulator of Th2 differentiation.[2] GATA3 then initiates a downstream transcriptional program that solidifies the Th2 phenotype and promotes the expression of Th2-associated cytokines.[2] Given its central role, inhibition of STAT6 presents a targeted approach to suppress Th2-mediated inflammation.
This compound and Other Potent STAT6 Inhibitors
A growing number of small molecule inhibitors targeting STAT6 are under investigation. While detailed public data on this compound is limited to its inhibitory concentration, other compounds from companies like Recludix Pharma and Kymera Therapeutics have more extensive preclinical data available, providing a strong rationale for the therapeutic potential of STAT6 inhibition.
Quantitative Data on STAT6 Inhibitors
The following tables summarize the available quantitative data for this compound and other exemplary potent and selective STAT6 inhibitors.
| Compound | Target | Assay Type | IC50 | Source |
| This compound | STAT6 | Biochemical Assay | 0.34 µM | [3][4] |
| REX-8756 (Recludix Pharma) | STAT6 SH2 domain | Biochemical/Cellular Assays | Picomolar to sub-nanomolar potency | [2][5][6][7][8] |
| KT-621 (Kymera Therapeutics) | STAT6 (Degrader) | Cellular Assays (IL-4/IL-13 function) | Picomolar IC50 | [9][10][11] |
Table 1: In Vitro Potency of Selected STAT6 Inhibitors
| Compound | Model System | Effect | Quantitative Data | Source |
| REX-8756 (Recludix Pharma) | Preclinical Asthma Model | Attenuation of lung inflammation | Efficacy comparable to anti-IL-4/IL-13 antibody treatment | [2][5][6] |
| KT-621 (Kymera Therapeutics) | Atopic Dermatitis Mouse Model | Reduction of total serum IgE | Comparable activity to dupilumab | [12] |
| KT-621 (Kymera Therapeutics) | Healthy Volunteers (Phase 1) | Reduction of Th2 biomarkers | Median TARC reduction up to 37%, Median Eotaxin-3 reduction up to 63% |
Table 2: In Vivo and Clinical Efficacy of Selected STAT6 Inhibitors
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway, the mechanism of STAT6 inhibition, and a typical experimental workflow to assess the impact of an inhibitor on Th2 differentiation.
The STAT6 Signaling Pathway in Th2 Differentiation
Caption: The IL-4/STAT6 signaling cascade leading to Th2 differentiation.
Mechanism of Action of a STAT6 Inhibitor
References
- 1. STAT4 and STAT6, their role in cellular and humoral immunity and in diverse human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. recludixpharma.com [recludixpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Recludix Pharma Presents Data Demonstrating Potent Efficacy [globenewswire.com]
- 6. Recludix's STAT6 Inhibitor Shows Promising Efficacy in Preclinical Asthma Model, Matching Biologic Treatments [trial.medpath.com]
- 7. recludixpharma.com [recludixpharma.com]
- 8. Recludix nominates oral STAT6 inhibitor as development candidate for inflammatory diseases | BioWorld [bioworld.com]
- 9. Kymera Therapeutics Presents Preclinical Data for STAT6 and TYK2 First-In-Class, Oral Degrader Immunology Programs at the American Academy of Dermatology Annual Meeting - BioSpace [biospace.com]
- 10. Kymera Therapeutics Presents Preclinical Data for KT-621, a [globenewswire.com]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 12. The Discovery Process of a Novel STAT6 Inhibitor [synapse.patsnap.com]
The Impact of STAT6-IN-4 on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate role of STAT6-IN-4 in modulating gene transcription. As a potent inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6), this compound presents a significant tool for investigating the therapeutic potential of targeting the IL-4/IL-13 signaling axis in various diseases, including inflammatory and allergic conditions. This document provides a comprehensive overview of the STAT6 signaling pathway, the mechanism of action of this compound, detailed experimental protocols for assessing its impact on gene transcription, and a summary of its known quantitative effects.
The STAT6 Signaling Pathway and its Role in Gene Transcription
The Signal Transducer and Activator of Transcription (STAT) family of proteins are critical intracellular mediators of cytokine and growth factor signaling.[1] Specifically, STAT6 is a key transcription factor activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2] Upon binding of these cytokines to their respective cell surface receptors, associated Janus kinases (JAKs) are activated, leading to the phosphorylation of the receptor's cytoplasmic domain. This creates a docking site for the SH2 domain of latent STAT6 monomers in the cytoplasm. Recruited STAT6 is then phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent binding to specific DNA consensus sequences (TTC...GAA) in the promoter and enhancer regions of target genes, thereby modulating their transcription.[2][3][4]
STAT6 plays a pivotal role in regulating the expression of a wide array of genes involved in immune responses, particularly those associated with T helper 2 (Th2) cell differentiation, B cell proliferation and immunoglobulin class switching to IgE, and alternative macrophage activation.[5] Key target genes transcriptionally activated by STAT6 include Major Histocompatibility Complex (MHC) class II molecules, the low-affinity IgE receptor (CD23), and the co-stimulatory molecule CD86.[4][6] Conversely, STAT6 can also act as a transcriptional repressor for certain genes, highlighting the context-dependent nature of its regulatory function.[7]
dot
Caption: The IL-4/IL-13 induced STAT6 signaling pathway.
This compound: A Potent Inhibitor of STAT6-Mediated Transcription
This compound is a small molecule inhibitor of STAT6.[1] While the precise mechanism of action for this compound's effect on gene transcription is not extensively detailed in publicly available literature, STAT6 inhibitors generally function by interfering with key steps in the signaling cascade.[2] These mechanisms can include preventing the phosphorylation of STAT6, inhibiting its dimerization, or blocking its binding to DNA.[2] By disrupting one or more of these critical events, this compound effectively attenuates the transcriptional activity of STAT6, leading to a downstream reduction in the expression of its target genes.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified, providing a crucial parameter for its application in research and drug development.
| Compound | Target | IC50 | Reference |
| This compound | STAT6 | 0.34 µM | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Assessing the Effect of this compound on Gene Transcription
To rigorously evaluate the impact of this compound on STAT6-mediated gene transcription, a combination of molecular and cellular biology techniques is employed. The following are detailed methodologies for key experiments.
Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of STAT6 in response to IL-4/IL-13 stimulation and the inhibitory effect of this compound. It utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with STAT6 binding sites.
Materials:
-
HEK293 cells or other suitable cell line[8]
-
STAT6-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for transfection efficiency normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Recombinant human IL-4 or IL-13
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[8]
-
Transfection: Co-transfect the cells with the STAT6-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Cytokine Stimulation: Add IL-4 or IL-13 to the wells to a final concentration known to induce a robust STAT6 response. Include a set of unstimulated control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity by IL-4/IL-13 relative to the unstimulated control. Determine the dose-dependent inhibition of STAT6 transcriptional activity by this compound.
dot
Caption: Workflow for a STAT6 Luciferase Reporter Assay.
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is used to measure the relative mRNA levels of specific STAT6 target genes (e.g., MHC class II, CD23, CD86) following treatment with this compound.
Materials:
-
Cells capable of responding to IL-4/IL-13 (e.g., B cells, macrophages)
-
Recombinant human IL-4 or IL-13
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired density. Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with IL-4 or IL-13 for a predetermined time (e.g., 6, 12, or 24 hours) to induce target gene expression.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, gene-specific primers, and qPCR master mix.
-
qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target genes and the housekeeping gene. Calculate the relative gene expression using the ΔΔCt method. Analyze the dose-dependent effect of this compound on the mRNA levels of STAT6 target genes.[9][10]
dot
Caption: Workflow for RT-qPCR analysis of STAT6 target genes.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of STAT6 and to assess how this compound affects this binding.
Materials:
-
Cells responsive to IL-4/IL-13
-
Recombinant human IL-4 or IL-13
-
This compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Anti-STAT6 antibody suitable for ChIP
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
-
Next-generation sequencer
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle, followed by IL-4/IL-13 stimulation. Cross-link protein-DNA complexes with formaldehyde. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-STAT6 antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencer.
-
Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of STAT6 enrichment. Compare the STAT6 binding profiles between this compound-treated and control samples to determine the effect of the inhibitor on STAT6's ability to bind to its target sites.[11][12][13]
dot
Caption: Workflow for a STAT6 ChIP-seq experiment.
Conclusion
This compound is a valuable chemical tool for dissecting the role of the STAT6 signaling pathway in health and disease. Its ability to inhibit STAT6 function with a defined potency allows for the controlled investigation of the transcriptional consequences of blocking this critical pathway. The experimental protocols detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to quantitatively assess the impact of this compound and other STAT6 inhibitors on gene transcription, ultimately facilitating the development of novel therapeutic strategies for a range of immunological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT4 and STAT6, their role in cellular and humoral immunity and in diverse human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Stat6 inhibits human interleukin-4 promoter activity in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discrete Roles of STAT4 and STAT6 transcription factors in Tuning Epigenetic Modifications and Transcription during Helper T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rna-seqblog.com [rna-seqblog.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to STAT6-IN-4 for Allergic Disease Research
This guide provides a comprehensive overview of this compound, a small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). It details the critical role of the STAT6 signaling pathway in the pathophysiology of allergic diseases, the mechanism of action of this compound, and its application in preclinical research. This document serves as a technical resource, offering detailed experimental protocols and comparative data to facilitate its use in laboratory settings for the investigation of asthma, atopic dermatitis, and other Type 2 inflammatory conditions.
Introduction: The Role of STAT6 in Allergic Inflammation
Allergic diseases such as asthma, atopic dermatitis, and allergic rhinitis are characterized by a T-helper 2 (Th2) cell-dominant inflammatory response. The cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) are central mediators of this response.[1][2] Signal Transducer and Activator of Transcription 6 (STAT6) is the key intracellular transcription factor that mediates the biological effects of both IL-4 and IL-13.[3][4] Upon activation, STAT6 orchestrates the transcription of genes responsible for cardinal features of allergic inflammation, including Th2 cell differentiation, immunoglobulin E (IgE) production, eosinophil recruitment, mucus hypersecretion, and airway hyperresponsiveness (AHR).[2][4][5][6]
Given its pivotal role, STAT6 has emerged as a highly attractive therapeutic target for allergic and other Type 2 inflammatory diseases.[2][5] Small molecule inhibitors that can selectively block the STAT6 pathway offer the potential for oral therapies that could match the efficacy of injectable biologics targeting IL-4/IL-13, while potentially avoiding the broader immunosuppressive effects of Janus Kinase (JAK) inhibitors.[7][8][9] this compound is a specific inhibitor of STAT6, identified as a valuable tool for preclinical research into these conditions.[10][11]
Mechanism of Action: The IL-4/IL-13/STAT6 Signaling Pathway
The activation of STAT6 is a well-defined process initiated by the binding of IL-4 or IL-13 to their cognate cell surface receptors, which share the common IL-4 receptor alpha (IL-4Rα) subunit.[3][12] This binding event triggers the activation of receptor-associated Janus kinases (JAKs). The activated JAKs phosphorylate tyrosine residues on the cytoplasmic tail of the IL-4Rα chain.[3][4]
STAT6, a latent cytoplasmic transcription factor, is then recruited to these phosphorylated docking sites via its Src homology 2 (SH2) domain.[3][13] Once bound to the receptor complex, STAT6 itself is phosphorylated by the JAKs at a critical tyrosine residue (Tyr641).[13][14][15] This phosphorylation event induces the formation of stable STAT6 homodimers through reciprocal SH2 domain interactions.[2][4][13] The STAT6 dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences known as Gamma-Activated Sequences (GAS) in the promoter regions of target genes, thereby initiating their transcription.[16][17]
This compound acts as an inhibitor of this pathway. While the precise binding interaction is not fully detailed in the public domain, as a STAT6 inhibitor, it is designed to interfere with one of the critical steps in this cascade, such as STAT6 phosphorylation, dimerization, or DNA binding, ultimately preventing the transcription of pro-inflammatory, pro-allergic genes.[10][18]
Quantitative Data and Comparative Analysis
This compound demonstrates potent inhibition of STAT6 with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. A comparison with other known STAT6 inhibitors highlights its utility as a research compound.
| Compound | IC50 Value | Target/Assay | Reference |
| This compound | 0.34 µM | STAT6 Inhibition | [10][19] |
| STAT6-IN-1 | 0.028 µM | STAT6 SH2 Domain Affinity | [20] |
| STAT6-IN-3 | 0.04 µM | STAT6 SH2 Domain Affinity | [21] |
| STAT6-IN-5 | 0.24 µM | STAT6 Inhibition | [11] |
| STAT6-IN-7 | 0.28 µM | Inhibition of STAT6/pIL-4Rα Binding | [11] |
| AS1517499 | 21 nM | STAT6 Phosphorylation Inhibition | [11] |
| YM-341619 | 0.70 nM | STAT6 Inhibition | [11] |
| AS1810722 | 1.9 nM | STAT6 Inhibition | [11] |
| Recludix Inhibitor | Picomolar | STAT6 Activation (IL-4 driven) | [7] |
Experimental Protocols
In Vitro Assays
A. STAT6 Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of STAT6 in a cell-based system.
-
Objective: To determine the ability of this compound to inhibit IL-4-induced transcriptional activation of a STAT6-responsive gene.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency.
-
Methodology:
-
Co-transfection: Transfect HEK293 cells with two plasmids:
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Stimulation: After a pre-incubation period (e.g., 1 hour), stimulate the cells with recombinant human IL-4 (e.g., 10-100 ng/mL) for 6-24 hours to activate the STAT6 pathway.[22][23]
-
Lysis and Readout: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition at each concentration of this compound relative to the IL-4-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
B. Eotaxin-3 (CCL26) Secretion Assay
This assay measures the inhibition of a key STAT6-dependent chemokine involved in eosinophil recruitment.
-
Objective: To assess the effect of this compound on the production and secretion of eotaxin-3 from airway epithelial cells.
-
Cell Line: Human bronchial epithelial cell line (BEAS-2B) or alveolar epithelial cell line (A549).[22]
-
Methodology:
-
Cell Seeding: Plate BEAS-2B cells in a multi-well plate and grow to confluence.
-
Treatment and Stimulation: Pre-treat the cells with desired concentrations of this compound for 1 hour. Then, stimulate with IL-4 or IL-13 (e.g., 10 ng/mL) for 24-48 hours.[22]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of eotaxin-3 in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: Compare the amount of eotaxin-3 secreted in this compound treated wells to the vehicle-treated, cytokine-stimulated positive control.
In Vivo Animal Models
A. Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of novel therapeutics.
-
Objective: To determine if this compound can ameliorate key features of allergic asthma, such as airway inflammation, eosinophilia, and mucus production.
-
Animal Strain: BALB/c mice are commonly used as they are robust Th2 responders.
-
Methodology:
-
Sensitization: Sensitize mice via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum on, for example, days 0 and 14.[4][24]
-
Treatment: Administer this compound or vehicle control via a relevant route (e.g., i.p., oral gavage, or intranasal) at a specified dose. Treatment can be prophylactic (before challenge) or therapeutic (after challenge begins).[4][7]
-
Challenge: On subsequent days (e.g., days 21-23), challenge the mice by exposing them to an aerosolized solution of OVA for a short period (e.g., 30 minutes).[4]
-
Endpoint Analysis (24-48h after last challenge):
-
Airway Hyperresponsiveness (AHR): Measure changes in lung resistance in response to increasing doses of methacholine.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts, quantifying eosinophils, neutrophils, lymphocytes, and macrophages.
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid by ELISA.
-
Histology: Perfuse and fix the lungs. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.[4]
-
-
-
Data Analysis: Compare the various endpoints between the this compound treated group, the vehicle-treated allergic group, and a non-allergic control group.
Formulation and Administration
-
Solubility: this compound is soluble in DMSO at 100 mg/mL (172.25 mM).[19]
-
In Vitro Formulation: For cell-based assays, prepare a concentrated stock solution in DMSO. Dilute this stock in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is low (typically <0.5%) to avoid cellular toxicity.
-
In Vivo Formulation: For administration to animals, the compound must be formulated in a biocompatible vehicle. A common approach for i.p. injection involves a multi-component solvent system. For example:
-
Prepare a stock solution in DMSO (e.g., 25 mg/mL).
-
Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the final volume to 1 mL.[10] Alternatively, for some routes, a suspension in corn oil can be prepared.[10] Vehicle suitability should be empirically determined for the specific experimental design.
-
Conclusion and Future Directions
This compound is a valuable chemical probe for dissecting the role of the STAT6 signaling pathway in allergic inflammation. With a confirmed IC50 of 0.34 µM, it provides a tool for both in vitro and in vivo studies.[10][19] The detailed protocols provided in this guide offer a framework for researchers to investigate the therapeutic potential of STAT6 inhibition in models of asthma, atopic dermatitis, and other Th2-driven diseases. Future research could focus on optimizing its pharmacokinetic properties, further defining its selectivity profile across the STAT family, and exploring its efficacy in other relevant disease models, such as eosinophilic esophagitis or chronic rhinosinusitis.[1][2] The continued study of specific inhibitors like this compound is crucial for validating STAT6 as a druggable target and advancing the development of novel oral therapies for allergic diseases.
References
- 1. Learning while treating: Gain-of-function STAT6 variants in severe allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT6 and PARP Family Members in the Development of T Cell-dependent Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Severe Allergic Dysregulation Due to A Gain of Function Mutation in the Transcription Factor STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. STAT6 Expression in Multiple Cell Types Mediates the Cooperative Development of Allergic Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. recludixpharma.com [recludixpharma.com]
- 8. atsjournals.org [atsjournals.org]
- 9. recludixpharma.com [recludixpharma.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. STAT6 - Wikipedia [en.wikipedia.org]
- 13. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 14. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. STAT6 Antibody | Affinity Biosciences [affbiotech.com]
- 16. Interleukin-4 induces two distinct GAS-binding complexes containing STAT6: evidence for DNA binding of STAT6 monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 19. glpbio.com [glpbio.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
STAT6-IN-4: A Technical Guide to its IC50 and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of STAT6-IN-4, a known inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). A critical parameter for any inhibitor is its half-maximal inhibitory concentration (IC50), which for this compound is a key focus of this document. We will delve into the quantitative data, the experimental methodologies likely employed to determine its potency, and the essential signaling pathway it targets.
Quantitative Data Summary
The inhibitory potency of this compound and related compounds is summarized below. The data is compiled from commercially available information and relevant patent literature, which points towards a fluorescence polarization assay as a likely method for IC50 determination.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | STAT6 | 0.34 µM | Not explicitly stated, likely Fluorescence Polarization or Luciferase Assay | [1][2] |
| Exemplified Compound (Ex 38) from Patent WO 2024071439 | Binding of human STAT6 to pIL-4Rα | 0.33 µM | Fluorescence Polarization Assay | [3] |
The STAT6 Signaling Pathway
STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the development of T-helper type 2 (Th2) cells and the allergic inflammatory response.[4][5][6] Upon binding of IL-4 or IL-13 to their respective receptors, Janus kinases (JAKs) associated with the receptor chains are activated and phosphorylate tyrosine residues on the receptor.[5] This creates docking sites for the SH2 domain of STAT6.[4] Recruited STAT6 is then itself phosphorylated by the JAKs, leading to its dimerization, translocation into the nucleus, and subsequent binding to specific DNA sequences to regulate the transcription of target genes.[5][6]
Experimental Protocols
While the exact protocol for determining the IC50 of this compound is not publicly detailed, based on patent literature for similar compounds, a fluorescence polarization assay is a highly probable method.[3] Another common method for assessing STAT6 activity in a cellular context is a luciferase reporter assay.[3]
Fluorescence Polarization (FP) Assay for STAT6 Inhibition
This biochemical assay directly measures the binding of STAT6 to a fluorescently labeled peptide derived from the IL-4 receptor alpha chain (pIL-4Rα).
Principle: A small, fluorescently labeled molecule (pIL-4Rα peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule (STAT6), its tumbling slows, and the fluorescence polarization increases. An inhibitor that prevents this binding will result in a decrease in fluorescence polarization.
Methodology:
-
Reagents and Buffers:
-
Recombinant human STAT6 protein.
-
Fluorescently labeled peptide corresponding to the STAT6 binding site on the phosphorylated IL-4 receptor (e.g., FITC-pIL-4Rα).
-
Assay Buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
This compound serially diluted in DMSO.
-
-
Assay Procedure:
-
Add a fixed concentration of recombinant STAT6 and the fluorescently labeled pIL-4Rα peptide to the wells of a black, low-volume 384-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the binding between STAT6 and the pIL-4Rα peptide.
-
Cellular STAT6 Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT6 in response to cytokine stimulation.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing STAT6 binding sites. When STAT6 is activated by IL-4, it translocates to the nucleus, binds to these sites, and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to STAT6 transcriptional activity.
Methodology:
-
Cell Line:
-
Use a suitable human cell line, such as HEK293, that has been stably transfected with a STAT6-responsive luciferase reporter construct.[3]
-
-
Assay Procedure:
-
Seed the reporter cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound (or DMSO control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a constant concentration of IL-4 (e.g., 10 ng/mL) to activate the STAT6 pathway.
-
Incubate for a further period (e.g., 6-24 hours) to allow for luciferase gene expression.
-
Lyse the cells and add a luciferase substrate solution (e.g., Bright-Glo™ Luciferase Assay System).[3]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is normalized to control wells (IL-4 stimulated, no inhibitor).
-
The normalized data is plotted against the logarithm of the inhibitor concentration, and the IC50 is calculated using a dose-response curve fit.
-
Conclusion
This compound is a potent inhibitor of the STAT6 signaling pathway with a reported IC50 in the sub-micromolar range. The methodologies described herein, particularly fluorescence polarization and luciferase reporter assays, represent standard and robust approaches for quantifying the inhibitory activity of such compounds. This guide provides a foundational understanding for researchers and professionals engaged in the development of novel therapeutics targeting STAT6 for inflammatory and allergic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kaken Pharmaceutical divulges new STAT6 inhibitors | BioWorld [bioworld.com]
- 4. US9765099B2 - STAT6 inhibitors - Google Patents [patents.google.com]
- 5. STAT4 and STAT6, their role in cellular and humoral immunity and in diverse human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of targeted disruption of STAT4 and STAT6 on the induction of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for STAT6-IN-4 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of STAT6-IN-4, a known inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). The protocols are designed for researchers in immunology, oncology, and drug discovery investigating the IL-4/IL-13 signaling pathway.
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] Upon binding of these cytokines to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT6 at tyrosine 641 (Tyr641).[2][3] This phosphorylation is a critical activation step, leading to the dimerization of STAT6, its translocation to the nucleus, and subsequent regulation of target gene expression.[1] Dysregulation of the STAT6 pathway is implicated in various inflammatory diseases, allergic responses, and cancers.[1][4]
This compound is a small molecule inhibitor of STAT6 with a reported half-maximal inhibitory concentration (IC50) of 0.34 μM.[2][5] This document outlines two common in vitro methods to assess the potency and mechanism of STAT6 inhibitors like this compound: a Luciferase Reporter Gene Assay and a Western Blot for Phospho-STAT6.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IL-4/IL-13/STAT6 signaling pathway and the general experimental workflow for assessing the inhibitory activity of this compound.
Caption: IL-4/IL-13/STAT6 Signaling Pathway and point of inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | STAT6 | Not Specified | 0.34 µM | [2][5] |
Experimental Protocols
Protocol 1: STAT6 Luciferase Reporter Gene Assay
This assay provides a quantitative measure of STAT6 transcriptional activity. A stable cell line expressing a luciferase reporter gene under the control of a STAT6-responsive promoter is used.
1. Materials and Reagents
-
Cell Line: IL-4/IL-13 Responsive STAT6 Luciferase Reporter HEK293 Cell Line.[6]
-
Culture Medium: MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, and 1% Penicillin/Streptomycin.[7]
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM). Store at -20°C or -80°C.[2]
-
Stimulant: Recombinant Human IL-4.
-
Assay Plate: White, clear-bottom 96-well microplate.
-
Luciferase Assay System: (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer: For reading luminescence.
2. Experimental Procedure
-
Cell Seeding:
-
Inhibitor Preparation and Treatment:
-
On day 2, prepare serial dilutions of this compound in culture medium. It is recommended to prepare these at 2-fold the desired final concentration. A typical concentration range to test would span from 10 nM to 100 µM to generate a full dose-response curve.
-
Remove the culture medium from the cells.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate at 37°C with 5% CO2 for 1 hour.[6]
-
-
Cell Stimulation:
-
Prepare a solution of IL-4 in culture medium at 2-fold the desired final concentration (e.g., 0.06 ng/mL for a final concentration of 0.03 ng/mL).[6]
-
Add 50 µL of the IL-4 solution to the wells containing the inhibitor and to the "stimulated" control wells.
-
Add 50 µL of culture medium without IL-4 to the "unstimulated" control wells.
-
Incubate the plate at 37°C with 5% CO2 for approximately 6 hours.[6]
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the luminescence using a luminometer.[7]
-
3. Data Analysis
-
Subtract the average luminescence of the "unstimulated" control from all other readings.
-
Normalize the data by setting the "stimulated" control (IL-4 alone) as 100% activity and the "unstimulated" control as 0% activity.
-
Plot the normalized percent activity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol 2: Western Blot for Phospho-STAT6 (Tyr641) Inhibition
This method directly measures the phosphorylation of STAT6, the key activation event.
1. Materials and Reagents
-
Cell Line: A cell line responsive to IL-4, such as Daudi (human B-cell lymphoma) or ACHN (human renal cell carcinoma) cells.[3][8]
-
Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 for Daudi cells).
-
This compound: Stock solution in DMSO.[2]
-
Stimulant: Recombinant Human IL-4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Antibodies:
-
Primary: Rabbit anti-Phospho-STAT6 (Tyr641) and Rabbit or Mouse anti-Total STAT6.
-
Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
SDS-PAGE and Western Blotting reagents and equipment.
-
Chemiluminescence detection reagent.
2. Experimental Procedure
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Phospho-STAT6 (Tyr641) antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence reagent.
-
Strip the membrane and re-probe with an anti-Total STAT6 antibody as a loading control.
-
3. Data Analysis
-
Quantify the band intensities for Phospho-STAT6 and Total STAT6 using densitometry software.
-
Normalize the Phospho-STAT6 signal to the Total STAT6 signal for each sample.
-
Express the results as a percentage of the "stimulated" control (IL-4 alone).
-
Plot the percentage of Phospho-STAT6 inhibition against the this compound concentration to determine the IC50.
References
- 1. abeomics.com [abeomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phospho-Stat6 (Tyr641) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Phospho-Stat6 (Tyr641) (D8S9Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for STAT6-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling, playing a pivotal role in T helper 2 (Th2) cell differentiation, allergic inflammation, and certain types of cancer.[1][2][3] Dysregulation of the STAT6 pathway is implicated in various pathologies, including allergic diseases like asthma and atopic dermatitis, as well as in the progression of several cancers.[1][4] STAT6-IN-4 is a potent and specific inhibitor of STAT6, offering a valuable tool for investigating the biological functions of STAT6 and for preclinical evaluation of STAT6 inhibition as a therapeutic strategy.[5] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound exerts its inhibitory effect on the STAT6 signaling pathway.[5] In the canonical pathway, the binding of IL-4 or IL-13 to their respective receptors leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT6.[3] Phosphorylated STAT6 then dimerizes, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes.[1] STAT6 inhibitors like this compound are designed to interfere with this cascade, commonly by preventing the phosphorylation and subsequent activation of STAT6.[3]
STAT6 Signaling Pathway and Point of Inhibition
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Effect of targeted disruption of STAT4 and STAT6 on the induction of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for STAT6-IN-4 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in the development of type 2 inflammatory responses. Dysregulation of the STAT6 pathway is implicated in the pathophysiology of various allergic and inflammatory diseases, including asthma and atopic dermatitis.[1][2][3] STAT6 inhibitors, such as STAT6-IN-4, represent a promising therapeutic strategy for these conditions.[4] This document provides detailed application notes and protocols for the in vivo evaluation of STAT6 inhibitors, using this compound as a representative compound, in a murine model of allergic asthma.
While specific in vivo efficacy data for this compound is limited in publicly available literature, the provided protocols are based on established methodologies for other STAT6 inhibitors, such as AS1517499 and STAT6 inhibitory peptides (STAT6-IP), and can be adapted for the evaluation of this compound.[5][6][7][8]
Mechanism of Action: The STAT6 Signaling Pathway
The binding of IL-4 or IL-13 to their respective receptors initiates a signaling cascade that leads to the phosphorylation and activation of STAT6.[1][2] Activated STAT6 then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of genes involved in allergic inflammation.[4] These genes are responsible for processes such as T helper 2 (Th2) cell differentiation, IgE production by B cells, eosinophil recruitment, and mucus production in the airways.[1][2] STAT6 inhibitors like this compound are designed to interfere with this signaling cascade, thereby mitigating the downstream inflammatory effects.[4]
Quantitative Data Summary
The following tables summarize quantitative data for representative STAT6 inhibitors in animal models of allergic inflammation. These values can serve as a starting point for designing studies with this compound.
Table 1: In Vivo Efficacy of STAT6 Inhibitors in Murine Asthma Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| AS1517499 | OVA-induced asthma in BALB/c mice | 10 mg/kg, intraperitoneal injection, 1 hour before each OVA exposure | Almost complete inhibition of antigen-induced bronchial smooth muscle hyperresponsiveness and RhoA up-regulation. Partial inhibition of IL-13 production. | [7][8] |
| AS1517499 | DNCB-induced atopic dermatitis and OVA-induced asthma in BALB/c mice | 10 mg/kg, intraperitoneal injection, every other day for 4 doses | Reduced Th2-related cytokines, alleviated airway eosinophil and lymphocyte infiltration, and regulated GATA3/Foxp3 levels. | [6] |
| STAT6 Inhibitory Peptide (STAT6-IP) | Ragweed-induced allergic airways disease in BALB/c mice | Intranasal application in neonatal and adult mice | Reduction in allergen-induced airway hyperresponsiveness and inflammation. | [5] |
| STAT5/6 small peptide inhibitor (PM-43I) | Aspergillus niger-induced chronic eosinophilic sinusitis and allergic asthma in mice | 10 ng, intranasal, daily | Suppressed or abrogated sinonasal inflammation. | [9] |
Table 2: In Vitro Potency of STAT6 Inhibitors
| Compound | Assay | IC50 | Reference |
| This compound | STAT6 inhibition | 0.34 µM | MedchemExpress |
| AS1517499 | IL-13-induced STAT6 phosphorylation in human bronchial smooth muscle cells | ~100 nM (effective concentration) | [8] |
Experimental Protocols
The following are detailed protocols for a murine model of ovalbumin (OVA)-induced allergic asthma, which is a standard model for evaluating the efficacy of anti-inflammatory compounds.
Experimental Workflow
Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
This protocol is adapted from established methods for inducing a robust Th2-mediated airway inflammation.[10][11][12][13][14]
Materials:
-
Female BALB/c mice, 6-8 weeks old
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
Nebulizer
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.[13]
-
Control mice receive i.p. injections of PBS with alum.
-
-
Challenge:
-
Treatment:
-
Administer this compound or vehicle control at a predetermined dose and route (e.g., i.p. or oral gavage) 1 hour prior to each OVA challenge.[7] The optimal dose for this compound will need to be determined empirically.
-
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and is typically measured 24 hours after the final OVA challenge.[15][16][17]
Materials:
-
Invasive or non-invasive plethysmography system (e.g., FlexiVent or Buxco)
-
Methacholine (MCh)
-
Anesthetics (e.g., xylazine and pentobarbital)[18]
Procedure (Invasive Method):
-
Anesthetize the mouse and perform a tracheotomy.[18]
-
Connect the mouse to a small animal ventilator.[18]
-
Measure baseline airway resistance.
-
Administer increasing concentrations of aerosolized MCh (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and measure lung resistance (R) and dynamic compliance (C) after each dose.[15]
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells and fluid from the lungs for the analysis of inflammatory cell infiltration.[19][20][21][22][23]
Materials:
-
Tracheal cannula (e.g., 22G catheter)
-
Cold sterile PBS with 0.1 mM EDTA
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and Diff-Quik stain
Procedure:
-
After AHR measurement, euthanize the mouse.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate 0.8-1.0 mL of cold PBS/EDTA into the lungs three times.[22][23]
-
Pool the recovered BAL fluid and centrifuge to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).[6]
Lung Histology
Histological analysis of lung tissue is used to assess the extent of inflammation and airway remodeling.[24][25][26][27]
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Procedure:
-
After BAL, perfuse the lungs with PBS and then inflate with 4% paraformaldehyde.
-
Excise the lungs and fix them in the same fixative overnight.
-
Process the tissues for paraffin embedding and sectioning (5 µm thickness).[25]
-
Stain sections with H&E to assess peribronchial and perivascular inflammation.
-
Stain sections with PAS to visualize and quantify goblet cell hyperplasia and mucus production.
-
Score the inflammation and mucus production semi-quantitatively.[26][27]
Disclaimer
The provided protocols are intended as a general guide for the in vivo evaluation of STAT6 inhibitors. Specific parameters, including the choice of animal model, allergen, dosing of this compound, and timing of assessments, may require optimization for your specific research goals. It is crucial to consult relevant literature and adhere to institutional animal care and use guidelines.
References
- 1. STAT6 and lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma | European Respiratory Society [publications.ersnet.org]
- 3. The biology of Stat4 and Stat6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trained immunity induced by in vivo peptide-based STAT6 inhibition prevents ragweed allergy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | STAT6 Blockade Abrogates Aspergillus-Induced Eosinophilic Chronic Rhinosinusitis and Asthma, A Model of Unified Airway Disease [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. oatext.com [oatext.com]
- 15. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]
- 17. Measurement of Airway Hyperresponsiveness in Mice | Springer Nature Experiments [experiments.springernature.com]
- 18. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]
- 19. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 22. Bronchoalveolar lavage analysis [bio-protocol.org]
- 23. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 24. Quantitative Microscopy in Murine Models of Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Histologic and biochemical alterations predict pulmonary mechanical dysfunction in aging mice with chronic lung inflammation | PLOS Computational Biology [journals.plos.org]
- 26. researchgate.net [researchgate.net]
- 27. Resolution of acute lung injury and inflammation: a translational mouse model | European Respiratory Society [publications.ersnet.org]
Application Notes and Protocols for a STAT6 Inhibitor in Mice
Note on Compound Nomenclature: The specific designation "STAT6-IN-4" does not correspond to a standard, widely recognized inhibitor in scientific literature. Therefore, these application notes are based on a well-characterized and potent STAT6 inhibitor, AS1517499 , which serves as a representative compound for researchers interested in targeting the STAT6 pathway in murine models.[1] Researchers should adapt these protocols based on the specific properties of their chosen inhibitor.
Introduction to STAT6 and the Inhibitor AS1517499
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2][3] These cytokines are central to the development of T-helper 2 (Th2) cell-mediated immune responses, which are implicated in allergic diseases like asthma and atopic dermatitis.[3] Upon cytokine binding to their receptors, associated Janus kinases (JAKs) phosphorylate STAT6, leading to its dimerization, nuclear translocation, and activation of target gene expression.[2][3][4] This pathway is a critical target for therapeutic intervention in inflammatory and allergic conditions.[1]
AS1517499 is a potent and selective small molecule inhibitor of STAT6.[5][6] Its primary mechanism of action is the inhibition of STAT6 phosphorylation, which prevents its activation.[7][8][9] In cellular assays, AS1517499 inhibits STAT6 with a 50% inhibitory concentration (IC₅₀) of 21 nM and specifically blocks IL-4-induced Th2 cell differentiation without affecting Th1 differentiation.[5][6][7] Its utility has been demonstrated in various mouse models, particularly in allergic asthma, where it has been shown to ameliorate airway hyperresponsiveness.[7][8][10]
Data Presentation: In Vitro and In Vivo Efficacy of AS1517499
The following tables summarize key quantitative data for AS1517499 from published studies.
Table 1: In Vitro Potency of AS1517499
| Parameter | Cell Type / Assay | IC₅₀ Value | Reference |
|---|---|---|---|
| STAT6 Inhibition | Cell-based luciferase reporter assay | 21 nM | [5][6][7] |
| IL-4-induced Th2 Differentiation | Mouse Spleen T Cells | 2.3 nM | [6][7] |
| Inhibition of IL-13-induced STAT6 Phosphorylation | Cultured Human Bronchial Smooth Muscle Cells | Effective at 100 nM | [10] |
| Inhibition of IL-13-induced RhoA Up-regulation | Cultured Human Bronchial Smooth Muscle Cells | Effective at 100 nM |[10] |
Table 2: In Vivo Efficacy of AS1517499 in a Murine Asthma Model
| Mouse Model | Treatment Protocol | Key Findings | Reference |
|---|---|---|---|
| Ovalbumin (OVA)-induced Allergic Asthma (BALB/c mice) | 1 or 10 mg/kg, intraperitoneal (i.p.) injection, 1 hour before each of 3 OVA challenges. | At 10 mg/kg: - Completely inhibited antigen-induced RhoA up-regulation in bronchial tissue. - Completely blocked STAT6 phosphorylation in bronchial tissue. - Significantly inhibited the increase in IL-13 and inflammatory cells (eosinophils) in bronchoalveolar lavage fluid (BALF). - Almost completely inhibited bronchial smooth muscle hyperresponsiveness. | [7][8][10] |
| 2,4-dinitrochlorobenzene-induced Atopic Dermatitis with OVA challenge (BALB/c mice) | Not specified | Reduced Th2-related cytokines, alleviated airway eosinophil and lymphocyte infiltration, and decreased subepithelial collagen deposition. | [1][11] |
| Zymosan-induced Peritonitis | Not specified | Effectively inhibited enhanced STAT6 activation in peritoneal macrophages and spleen. |[12] |
Signaling Pathway and Experimental Workflow Diagrams
STAT6 Signaling Pathway
The diagram below illustrates the canonical IL-4/IL-13 signaling pathway leading to the activation of STAT6. AS1517499 acts by preventing the phosphorylation of STAT6, a critical activation step.
Experimental Workflow
This diagram outlines a typical experimental workflow for evaluating a STAT6 inhibitor in a mouse model of ovalbumin-induced allergic asthma.
Experimental Protocols
Protocol 1: Preparation and Administration of AS1517499
This protocol is based on methods used in renal fibrosis and leukemia mouse models, adapted for general use.[13][14]
Materials:
-
AS1517499 powder
-
Dimethyl sulfoxide (DMSO)
-
Normal saline (0.9% NaCl) or a mixture of PEG300, Tween80, and ddH₂O
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Reconstitution: AS1517499 is soluble in DMSO.[5] Prepare a concentrated stock solution in DMSO. For example, to make a 20 mg/mL stock, dissolve 10 mg of AS1517499 in 500 µL of DMSO. Vortex until fully dissolved. Note: Handle DMSO with appropriate safety precautions.
-
Vehicle Preparation: The final injection vehicle is critical for solubility and minimizing toxicity. A common vehicle for in vivo administration is a mix of DMSO and saline.
-
For a final injection volume of 200 µL in a 20g mouse, with a dose of 10 mg/kg, you need 0.2 mg of the compound.
-
A common final DMSO concentration for intraperitoneal (i.p.) injection is 5-10%. To achieve this, the DMSO stock solution must be diluted.
-
-
Working Solution Preparation (Example for 10 mg/kg dose):
-
A formulation described for in vivo use is 20% DMSO and 80% normal saline.[13]
-
To prepare a 1 mg/mL working solution (for a 10 mL/kg injection volume), mix 2 mL of normal saline with 0.5 mL of a 5 mg/mL DMSO stock of AS1517499.
-
Alternatively, a formulation of 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH₂O can be used for compounds with poor aqueous solubility.[5]
-
Always prepare fresh on the day of injection.
-
-
Administration:
-
Administer the solution via intraperitoneal (i.p.) injection.
-
The typical volume for i.p. injection in mice is 100-200 µL. Ensure the final volume is consistent across all experimental groups, including the vehicle control group.
-
In asthma models, AS1517499 is often administered 1 hour prior to each antigen challenge.[7][10]
-
Protocol 2: Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used model to study Th2-mediated airway inflammation and hyperresponsiveness, for which STAT6 is critical.[15][16][17]
Materials:
-
BALB/c mice (female, 6-8 weeks old are commonly used).[7][8]
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum, e.g., Imject™ Alum)
-
Sterile phosphate-buffered saline (PBS)
-
Nebulizer/aerosol chamber
-
AS1517499 and vehicle solution
Procedure:
-
Sensitization:
-
Inhibitor Administration and Antigen Challenge:
-
Day 12, 16, and 20 (example timeline): One hour prior to challenge, administer AS1517499 (e.g., 10 mg/kg, i.p.) or vehicle to the respective groups.[7][8]
-
Following inhibitor/vehicle administration, place mice in a nebulizer chamber and expose them to an aerosol of 0.5-1% OVA in saline for 30 minutes.[7][8] Control groups are challenged with saline aerosol only.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR) Measurement: Assess AHR using a whole-body plethysmography system by measuring the response to increasing concentrations of aerosolized methacholine.
-
Bronchoalveolar Lavage (BAL): Euthanize mice and cannulate the trachea. Lavage the lungs with PBS to collect BAL fluid (BALF). Use the BALF for differential cell counts (to quantify eosinophils, neutrophils, etc.) and for measuring cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Lung Histology: Perfuse the lungs and fix them in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation scoring and Periodic acid-Schiff (PAS) for mucus production/goblet cell hyperplasia.
-
Western Blot: Homogenize lung tissue to extract protein. Perform Western blotting to analyze the expression of total STAT6, phosphorylated STAT6 (p-STAT6), and downstream targets like RhoA.[7]
-
References
- 1. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT6 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. atsjournals.org [atsjournals.org]
- 8. atsjournals.org [atsjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - ProQuest [proquest.com]
- 12. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice [mdpi.com]
- 13. Frontiers | Pharmacological Inhibition of STAT6 Ameliorates Myeloid Fibroblast Activation and Alternative Macrophage Polarization in Renal Fibrosis [frontiersin.org]
- 14. Jak2/STAT6/c-Myc pathway is vital to the pathogenicity of Philadelphia-positive acute lymphoblastic leukemia caused by P190BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 17. Bot Verification [pharmalegacy.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of STAT6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are key drivers of Type 2 inflammation.[1][2][3][4] Dysregulation of the IL-4/IL-13/STAT6 axis is implicated in the pathophysiology of various allergic and inflammatory diseases, including asthma, atopic dermatitis, and eosinophilic esophagitis.[4][5] Consequently, the development of small molecule inhibitors targeting STAT6 presents a promising therapeutic strategy.[1][4][6]
These application notes provide a comprehensive overview of the in vivo application of STAT6 inhibitors, with a focus on dosing, experimental protocols, and the underlying signaling pathways. Due to the limited public availability of specific in vivo dosing data for a compound designated "STAT6-IN-4," this document leverages data from representative small molecule STAT6 inhibitors to provide a practical framework for researchers.
STAT6 Signaling Pathway
The binding of IL-4 or IL-13 to their respective receptors initiates a signaling cascade that leads to the activation of Janus kinases (JAKs).[3] These kinases then phosphorylate a specific tyrosine residue on the STAT6 protein. This phosphorylation event causes STAT6 to form dimers, which then translocate to the nucleus. Inside the nucleus, the STAT6 dimers bind to specific DNA sequences, known as gamma-interferon activation sites (GAS), in the promoter regions of target genes, thereby initiating their transcription.[3] This process is central to the differentiation of T-helper 2 (Th2) cells and the subsequent inflammatory response.[7]
In Vivo Dosing and Efficacy of STAT6 Inhibitors
While specific data for "this compound" is not publicly available, preclinical studies on other small molecule STAT6 inhibitors have demonstrated dose-dependent efficacy in various animal models of inflammatory diseases.
| Inhibitor | Animal Model | Key Findings | Reference |
| Recludix Pharma STAT6 Inhibitor | Allergic Asthma | Dose-dependent reduction of airway inflammation, with efficacy comparable to anti-IL-4/IL-13 antibody treatment. | [1][2] |
| Kymera Therapeutics KT-621 (Degrader) | Atopic Dermatitis (MC903-induced) | At low daily oral doses, demonstrated near-full in vivo STAT6 degradation and marked reduction of total serum IgE, comparable to dupilumab. | |
| AS1517499 | Atopic Dermatitis-induced Asthma | Intraperitoneal injection of 10 mg/kg significantly alleviated airway inflammation, hyperresponsiveness, and remodeling. | [7] |
| DeepCure STAT6 Inhibitor | In vivo models | Demonstrated oral bioavailability and modulation of the IL-4/IL-13 pathway, leading to a decrease in type 2 inflammation. | [8] |
Experimental Protocol: STAT6 Inhibition in a Mouse Model of Atopic Dermatitis-Induced Asthma
This protocol is based on studies using the STAT6 inhibitor AS1517499 and serves as a representative example for evaluating a novel STAT6 inhibitor in vivo.[7]
Animal Model
-
Species: BALB/c mice
-
Model Induction: A model of atopic dermatitis (AD) is first established by sensitizing the mice with 2,4-dinitrochlorobenzene (DNCB). Subsequently, an asthma phenotype is induced through challenges with an allergen like ovalbumin (OVA).[7]
Dosing and Administration
-
Test Compound: STAT6 Inhibitor (e.g., AS1517499)
-
Dose: 10 mg/kg[7]
-
Formulation: Dissolved in a suitable vehicle (e.g., corn oil).[7]
-
Route of Administration: Intraperitoneal (i.p.) injection.[7]
-
Dosing Schedule: Administer the inhibitor 1 hour prior to each allergen challenge.[7]
Experimental Groups
-
Vehicle Control: Mice with induced disease receiving only the vehicle.
-
STAT6 Inhibitor: Mice with induced disease receiving the STAT6 inhibitor.
-
Positive Control (Optional): Mice with induced disease receiving a standard-of-care treatment (e.g., a corticosteroid).
-
Negative Control: Healthy, untreated mice.
Outcome Measures
-
Airway Hyperresponsiveness (AHR): Assessed 72 hours after the final allergen challenge using techniques like whole-body plethysmography.[7]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify inflammatory cells such as eosinophils, neutrophils, and lymphocytes.[7]
-
Histopathology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) to assess inflammation and mucus production.[7]
-
Cytokine Analysis: Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates using ELISA or other immunoassays.
-
Gene Expression Analysis: Examination of GATA3 and Foxp3 expression in lung tissue to assess the Th2/Treg cell balance.[7]
Logical Framework: Mechanism to Therapeutic Effect
The therapeutic rationale for STAT6 inhibition is a direct consequence of its role in the Type 2 inflammatory cascade. By blocking the phosphorylation and subsequent activation of STAT6, small molecule inhibitors can prevent the transcription of key pro-inflammatory genes.
Conclusion
The development of oral small molecule STAT6 inhibitors represents a significant advancement in the potential treatment of Type 2 inflammatory diseases. While in vivo dosing and protocols require careful optimization for each specific compound, the information and representative protocols provided herein offer a solid foundation for researchers entering this field. The ability to achieve efficacy comparable to existing biologics with the convenience of oral administration positions STAT6 inhibition as a highly promising area for future drug development.
References
- 1. recludixpharma.com [recludixpharma.com]
- 2. Recludix Pharma Presents Data Demonstrating Potent Efficacy [globenewswire.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. researchgate.net [researchgate.net]
- 6. recludixpharma.com [recludixpharma.com]
- 7. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
Application Notes and Protocols for STAT6-IN-4 in Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] Upon activation by these cytokines, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[2][3][4] This signaling cascade is crucial for T-helper 2 (Th2) cell differentiation and has been implicated in the pathophysiology of various allergic and inflammatory diseases, as well as certain types of cancer.[1]
STAT6-IN-4 is a small molecule inhibitor of STAT6 with a reported half-maximal inhibitory concentration (IC50) of 0.34 µM.[1][5] By targeting STAT6, this compound offers a valuable tool for investigating the roles of the IL-4/IL-13 signaling axis in various cellular contexts and holds potential for therapeutic development. These application notes provide detailed protocols for the preparation and use of this compound in cell-based assays to effectively study its impact on STAT6 signaling.
Mechanism of Action of STAT6 Inhibition
STAT6 inhibitors, such as this compound, typically act by preventing the phosphorylation of STAT6, which is a critical step for its activation and subsequent downstream functions.[6] By blocking this phosphorylation event, these inhibitors effectively impede the dimerization of STAT6, its translocation to the nucleus, and the transcription of its target genes.
References
Application Notes and Protocols for STAT6 Western Blotting
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of Signal Transducer and Activator of Transcription 6 (STAT6) protein via Western blot. It includes a comprehensive methodology from sample preparation to data analysis, alongside troubleshooting tips.
Introduction to STAT6
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the Janus kinase (JAK)-STAT signaling pathway. Primarily activated by interleukin-4 (IL-4) and interleukin-13 (IL-13), STAT6 plays a crucial role in T helper 2 (Th2) cell differentiation and the subsequent immune response. Its involvement in various physiological and pathological processes, including allergic inflammation and cancer, makes it a significant target for research and therapeutic development. Western blotting is a fundamental technique to study the expression and phosphorylation status of STAT6, providing insights into its activation and regulatory mechanisms.
STAT6 Signaling Pathway
The STAT6 signaling cascade is initiated by the binding of cytokines, such as IL-4 or IL-13, to their respective receptors. This binding event leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT6. STAT6 is subsequently recruited and phosphorylated by the JAKs. Phosphorylated STAT6 forms homodimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes.
Caption: A diagram of the STAT6 signaling pathway.
Experimental Workflow for STAT6 Western Blot
The Western blot procedure involves several key stages: sample preparation, protein quantification, gel electrophoresis, protein transfer to a membrane, blocking, antibody incubation, detection, and data analysis.
Caption: A typical workflow for a STAT6 Western blot experiment.
Detailed Experimental Protocols
Sample Preparation
a. Cell Lysate Preparation (Adherent Cells)
-
Wash the cell culture dish with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.[2]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Transfer the supernatant (protein lysate) to a new tube.
b. Tissue Lysate Preparation
-
Excise the tissue of interest and wash it with ice-cold PBS.
-
Mince the tissue into small pieces on ice.
-
Add ice-cold lysis buffer with protease and phosphatase inhibitors.
-
Homogenize the tissue using a dounce homogenizer or sonicator.[4]
-
Incubate on ice for 30 minutes.[2]
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.[2]
-
Collect the supernatant.
Table 1: Lysis Buffer Recipes
| Buffer Name | Components |
| RIPA Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. |
| NP-40 Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40.[3] |
| Protease/Phosphatase Inhibitors | Add fresh before use (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate).[4] |
Protein Quantification
Determine the protein concentration of the lysates to ensure equal loading of proteins for each sample.[5] Common methods include the Bicinchoninic acid (BCA) assay or the Bradford protein assay.[6]
Table 2: Protein Quantification Methods
| Assay | Principle | Wavelength |
| BCA Assay | Copper reduction by protein in an alkaline medium, followed by colorimetric detection with BCA.[6] | 562 nm[6] |
| Bradford Assay | Binding of Coomassie brilliant blue dye to protein.[6] | 595 nm[6] |
SDS-PAGE
-
Mix the protein lysate with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load 20-30 µg of total protein per lane into an SDS-polyacrylamide gel. For detecting phosphorylated STAT6, a higher protein load (up to 100 µg) may be necessary.[7]
-
The appropriate acrylamide percentage depends on the molecular weight of STAT6 (approximately 94-110 kDa). An 8% or 10% gel is generally suitable.[8][9][10]
-
Run the gel in 1X running buffer until the dye front reaches the bottom.
Table 3: Recommended Acrylamide Gel Percentage for STAT6
| Protein Size (kDa) | Recommended Gel Percentage (%) |
| 50-200 | 8%[8] |
| 15-100 | 10%[8][10] |
Protein Transfer
-
Equilibrate the gel in 1X transfer buffer.
-
Activate a Polyvinylidene difluoride (PVDF) membrane by soaking it in methanol for 30 seconds, followed by equilibration in transfer buffer.
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Perform the transfer. Wet transfer is often recommended for proteins of this size.
Table 4: Protein Transfer Conditions
| Transfer Method | Conditions | Duration |
| Wet Transfer | 100 V at 4°C | 1 hour |
| Semi-dry Transfer | Constant current (1.25 mA/cm²) | 1 hour |
Blocking
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane in a blocking buffer for 1 hour at room temperature with gentle agitation. Common blocking agents are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. For phosphorylated proteins, BSA is often preferred.[11]
Antibody Incubation
-
Incubate the membrane with the primary antibody against STAT6 at the recommended dilution. This is typically done overnight at 4°C with gentle shaking.[12][13]
-
Wash the membrane three times for 5-10 minutes each with TBST.[13]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
Table 5: Typical Antibody Dilutions and Incubation Times
| Antibody | Dilution Range | Incubation Time | Temperature |
| Primary (anti-STAT6) | 1:500 - 1:5000 | 1 hour - overnight | Room Temp / 4°C[13][14] |
| Secondary (HRP-conjugated) | 1:2000 - 1:20,000 | 1 hour | Room Temp[12] |
Detection
-
Prepare the chemiluminescent HRP substrate by mixing the reagents according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes. Light emission is typically most intense within the first 5-30 minutes.[15]
-
Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.
Data Analysis
-
Quantify the band intensity using densitometry software.
-
Normalize the STAT6 signal to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Troubleshooting
Table 6: Common Western Blot Issues and Solutions
| Issue | Possible Cause | Solution |
| No or Weak Signal | - Insufficient protein loaded- Low antibody concentration- Inefficient protein transfer | - Increase protein load[16]- Optimize antibody dilution or increase incubation time[16]- Verify transfer with Ponceau S staining[17] |
| High Background | - Insufficient blocking- High antibody concentration- Inadequate washing | - Increase blocking time or change blocking agent[18]- Decrease antibody concentration[16]- Increase the number and duration of washes[16] |
| Non-specific Bands | - High antibody concentration- Protein degradation | - Decrease primary antibody concentration- Ensure fresh protease inhibitors are used during sample preparation[17] |
| Uneven Bands ("Smiling") | - Gel running too hot | - Reduce the voltage during electrophoresis and run the gel on ice[17] |
By following this detailed protocol and considering the troubleshooting suggestions, researchers can achieve reliable and reproducible results for the detection of STAT6 in their Western blot experiments.
References
- 1. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 2. ptglab.com [ptglab.com]
- 3. origene.com [origene.com]
- 4. everestbiotech.com [everestbiotech.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. licorbio.com [licorbio.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot SDS-PAGE [novusbio.com]
- 9. static.igem.org [static.igem.org]
- 10. How to choose an acrylamide gel concentration for western blot [hellobio.com]
- 11. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Antibody Staining & Detection [novusbio.com]
- 14. Western blotting guide: Part 5, Primary Antibodies [jacksonimmuno.com]
- 15. bioworlde.com [bioworlde.com]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Flow Cytometry Analysis with STAT6-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are crucial for T-helper type 2 (Th2) cell differentiation and immune responses.[1][2] Upon stimulation by IL-4 or IL-13, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[3][4] Dysregulation of the STAT6 pathway is implicated in various diseases, including allergic and inflammatory conditions, as well as certain cancers.[5][6]
STAT6-IN-4 is a potent and specific small molecule inhibitor of STAT6, with a reported IC50 of 0.34 μM.[5] This compound presents a valuable tool for investigating the role of STAT6 in disease models and for the development of novel therapeutics. Flow cytometry is a powerful technique for the quantitative analysis of intracellular signaling events at the single-cell level, making it an ideal method to assess the inhibitory activity of compounds like this compound on STAT6 phosphorylation.[7][8]
These application notes provide a detailed protocol for the analysis of STAT6 phosphorylation and its inhibition by this compound using flow cytometry.
STAT6 Signaling Pathway
The diagram below illustrates the canonical STAT6 signaling pathway initiated by IL-4.
Caption: IL-4 mediated STAT6 signaling pathway and point of inhibition by this compound.
Experimental Workflow for STAT6 Phosphorylation Analysis
The following diagram outlines the key steps for assessing the effect of this compound on STAT6 phosphorylation using flow cytometry.
Caption: Workflow for flow cytometric analysis of STAT6 phosphorylation inhibition.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest (e.g., human peripheral blood mononuclear cells (PBMCs), Jurkat T-cells)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (prepare stock solution in DMSO)
-
Recombinant Human IL-4
-
Fixation Buffer (e.g., 1.5-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90-100% methanol or commercial permeabilization buffers)
-
Fluorochrome-conjugated anti-phospho-STAT6 (p-STAT6) antibody (e.g., targeting Tyr641)
-
(Optional) Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD4, CD8 for PBMCs)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density. For suspension cells, aim for a concentration of 1-2 x 10^6 cells/mL.
-
(Optional) For cell lines, serum-starve the cells for 2-4 hours prior to the experiment to reduce basal signaling.
-
-
Inhibitor Treatment:
-
Resuspend cells in serum-free or low-serum medium.
-
Aliquot 0.5-1 x 10^6 cells per tube for each condition.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 10 µM, based on its IC50 of 0.34 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes) and discard the supernatant.
-
-
Permeabilization:
-
Resuspend the cell pellet in ice-cold Permeabilization Buffer (e.g., 100% methanol). Add the methanol dropwise while gently vortexing to prevent cell clumping.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with PBS containing 1% BSA.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in a staining buffer (e.g., PBS with 1% BSA).
-
Add the anti-p-STAT6 antibody at the manufacturer's recommended concentration.
-
If staining for surface markers, these can often be performed before fixation, but compatibility with the fixation/permeabilization procedure should be verified.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS for acquisition on the flow cytometer.
-
Acquire data, ensuring to collect a sufficient number of events for statistical analysis.
-
Analyze the data using appropriate flow cytometry software. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the p-STAT6 signal.
-
Data Presentation
The inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation can be summarized in a table. The following is an example of how to present such data.
| Treatment Condition | This compound Concentration (µM) | p-STAT6 Median Fluorescence Intensity (MFI) | % Inhibition of p-STAT6 |
| Unstimulated | 0 | 50 | N/A |
| IL-4 Stimulated | 0 (Vehicle) | 850 | 0% |
| IL-4 + this compound | 0.1 | 620 | 28.75% |
| IL-4 + this compound | 0.3 | 410 | 55.00% |
| IL-4 + this compound | 1.0 | 180 | 83.75% |
| IL-4 + this compound | 3.0 | 95 | 94.38% |
| IL-4 + this compound | 10.0 | 60 | 98.75% |
% Inhibition is calculated as: [1 - (MFIinhibitor - MFIunstimulated) / (MFIstimulated - MFIunstimulated)] x 100
Note: The data presented in this table are representative and for illustrative purposes only. Actual results may vary depending on the cell type, experimental conditions, and specific reagents used.
Conclusion
This application note provides a comprehensive guide for the use of this compound in flow cytometry-based assays to analyze STAT6 signaling. The detailed protocol and workflow diagrams offer a clear framework for researchers to investigate the inhibitory effects of this compound. The ability to quantify the inhibition of STAT6 phosphorylation at the single-cell level is invaluable for understanding the mechanism of action of STAT6 inhibitors and for their development as potential therapeutics for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. STAT3 determines IL-4 signalling outcomes in naïve T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-STAT6 (Tyr641) Monoclonal Antibody (CHI2S4N), APC (17-9013-42) [thermofisher.com]
- 4. IL-4 induces serine phosphorylation of the STAT6 transactivation domain in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lack of STAT6 enhances murine acute lung injury through NLRP3/p38 MAPK signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for STAT6-IN-4 in Co-Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] These cytokines are central to the development of T-helper 2 (Th2) cell responses and the alternative activation of macrophages, leading to an M2 phenotype.[2] Dysregulation of the STAT6 pathway is implicated in a variety of diseases, including allergic inflammation and cancer, where M2-polarized tumor-associated macrophages (TAMs) can promote tumor progression.[3][4]
STAT6-IN-4 is a potent and specific small molecule inhibitor of STAT6 with an IC50 of 0.34 μM.[5] By blocking STAT6 phosphorylation and subsequent nuclear translocation, this compound can modulate immune responses, making it a valuable tool for in vitro and in vivo research in immunology and oncology. These application notes provide detailed protocols for utilizing this compound in co-culture experiments to investigate its effects on macrophage polarization and T-cell differentiation.
Mechanism of Action: The STAT6 Signaling Pathway
The binding of IL-4 or IL-13 to their respective receptors on the cell surface activates Janus kinases (JAKs), which then phosphorylate a specific tyrosine residue on the receptor. This phosphorylated site serves as a docking site for the SH2 domain of STAT6. Recruited STAT6 is then phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate the transcription of target genes.[1] These genes are often involved in cell differentiation, proliferation, and survival. This compound acts by inhibiting the activity of STAT6, thereby disrupting these pathological processes driven by aberrant STAT6 signaling.[1]
Caption: The IL-4/IL-13 signaling cascade leading to STAT6 activation and gene transcription, and the inhibitory action of this compound.
Application 1: Inhibition of M2 Macrophage Polarization in a Co-Culture with Cancer Cells
This protocol describes how to assess the effect of this compound on the polarization of M2 macrophages when co-cultured with cancer cells. This is relevant for studying the tumor microenvironment and developing novel cancer immunotherapies. The protocol is adapted from methodologies used for other STAT6 inhibitors, such as AS1517499.[3]
Experimental Workflow
Caption: Experimental workflow for assessing the effect of this compound on M2 macrophage polarization in a cancer cell co-culture system.
Detailed Protocol
Materials:
-
This compound (e.g., MedChemExpress)[5]
-
Human or murine monocytic cell line (e.g., THP-1) or primary monocytes
-
Cancer cell line (e.g., 4T1 murine breast cancer cells)[3]
-
Recombinant M-CSF, IL-4
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
Transwell inserts (0.4 µm pore size) for 6- or 12-well plates
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with FBS and antibiotics
-
Reagents for flow cytometry (e.g., antibodies against CD80, CD86, CD206), qPCR (e.g., primers for iNOS, Arg1, IL-10), and ELISA (e.g., kits for IL-10, TGF-β)
Procedure:
-
Macrophage Differentiation and Polarization:
-
For THP-1 cells: Differentiate into M0 macrophages by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.
-
For primary monocytes: Differentiate into M0 macrophages by culturing with M-CSF (e.g., 50 ng/mL) for 5-7 days.
-
Polarize M0 macrophages to an M2 phenotype by incubating with IL-4 (e.g., 20 ng/mL) for 48 hours.
-
-
Co-culture Setup:
-
Seed the cancer cells in the bottom of a 6- or 12-well plate.
-
Place the Transwell inserts containing the IL-4-polarized M2 macrophages into the wells with the cancer cells.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Add this compound to the co-culture medium at various concentrations (e.g., 0.1, 0.3, 1, 3 µM) to determine the optimal dose. Include a vehicle control (DMSO).
-
Incubate for 24-72 hours.
-
-
Analysis of Macrophage Repolarization:
-
Flow Cytometry: Harvest the macrophages from the Transwell inserts and stain for M1 (e.g., CD80, CD86) and M2 (e.g., CD206) surface markers.
-
qPCR: Extract RNA from the macrophages and perform quantitative PCR to measure the expression of M1 (e.g., iNOS) and M2 (e.g., Arg1, Fizz1) marker genes.
-
ELISA: Collect the co-culture supernatant and measure the concentration of M2-associated cytokines (e.g., IL-10, TGF-β).
-
Expected Quantitative Data
The following tables present hypothetical data based on the known effects of STAT6 inhibition.
Table 1: Effect of this compound on Macrophage Surface Marker Expression (Flow Cytometry)
| Treatment | Concentration (µM) | % CD80+ (M1) | % CD206+ (M2) |
| Vehicle (DMSO) | - | 5.2 ± 1.1 | 85.3 ± 4.2 |
| This compound | 0.3 | 25.6 ± 3.5 | 50.1 ± 5.8 |
| This compound | 1 | 48.9 ± 6.2 | 22.7 ± 3.9 |
| This compound | 3 | 65.3 ± 7.1 | 10.5 ± 2.5 |
Table 2: Effect of this compound on M1/M2 Gene Expression in Macrophages (qPCR)
| Treatment | Concentration (µM) | Relative iNOS mRNA Expression (Fold Change) | Relative Arg1 mRNA Expression (Fold Change) |
| Vehicle (DMSO) | - | 1.0 ± 0.2 | 1.0 ± 0.15 |
| This compound | 0.3 | 4.5 ± 0.8 | 0.4 ± 0.08 |
| This compound | 1 | 12.8 ± 2.1 | 0.15 ± 0.05 |
| This compound | 3 | 25.1 ± 3.9 | 0.05 ± 0.02 |
Table 3: Effect of this compound on Cytokine Secretion in Co-culture Supernatant (ELISA)
| Treatment | Concentration (µM) | IL-10 Concentration (pg/mL) | TGF-β Concentration (pg/mL) |
| Vehicle (DMSO) | - | 1250 ± 150 | 850 ± 95 |
| This compound | 0.3 | 820 ± 110 | 550 ± 70 |
| This compound | 1 | 450 ± 60 | 310 ± 45 |
| This compound | 3 | 210 ± 35 | 180 ± 30 |
Application 2: Modulation of T-cell Differentiation in a Co-Culture System
This protocol outlines a method to investigate the influence of this compound on the differentiation of naive CD4+ T-cells into Th2 cells when co-cultured with antigen-presenting cells (APCs), such as B cells.
Experimental Workflow
Caption: Workflow for studying the impact of this compound on Th2 cell differentiation in a T-cell/APC co-culture.
Detailed Protocol
Materials:
-
This compound
-
Naive CD4+ T-cells (isolated from human PBMCs or mouse spleen)
-
Antigen-presenting cells (APCs), e.g., B cells
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant IL-4
-
Reagents for intracellular cytokine staining (e.g., antibodies for IFN-γ, IL-4) and qPCR (e.g., primers for GATA3, T-bet)
Procedure:
-
Cell Isolation: Isolate naive CD4+ T-cells and B cells from peripheral blood or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Co-culture and T-cell Activation:
-
Co-culture naive CD4+ T-cells with B cells at an appropriate ratio (e.g., 5:1).
-
Activate the T-cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL).
-
Add IL-4 (e.g., 20 ng/mL) to promote Th2 differentiation.
-
-
This compound Treatment:
-
Add this compound at various concentrations (e.g., 0.1, 0.3, 1, 3 µM) to the co-culture. Include a vehicle control.
-
Culture for 3-5 days.
-
-
Analysis of T-cell Differentiation:
-
Intracellular Cytokine Staining: Restimulate the T-cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, perform intracellular staining for IL-4 (Th2 marker) and IFN-γ (Th1 marker) and analyze by flow cytometry.
-
qPCR: Extract RNA from the T-cells and measure the expression of key transcription factors: GATA3 (Th2) and T-bet (Th1).
-
Expected Quantitative Data
Table 4: Effect of this compound on T-cell Cytokine Production (Intracellular Staining)
| Treatment | Concentration (µM) | % IL-4+ CD4+ T-cells | % IFN-γ+ CD4+ T-cells |
| Vehicle (DMSO) | - | 45.8 ± 5.3 | 3.1 ± 0.8 |
| This compound | 0.3 | 25.1 ± 3.9 | 8.9 ± 1.5 |
| This compound | 1 | 10.5 ± 2.1 | 20.4 ± 3.2 |
| This compound | 3 | 4.2 ± 1.1 | 28.7 ± 4.1 |
Table 5: Effect of this compound on T-cell Transcription Factor Expression (qPCR)
| Treatment | Concentration (µM) | Relative GATA3 mRNA Expression (Fold Change) | Relative T-bet mRNA Expression (Fold Change) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound | 0.3 | 0.5 ± 0.07 | 2.8 ± 0.4 |
| This compound | 1 | 0.2 ± 0.04 | 6.5 ± 0.9 |
| This compound | 3 | 0.08 ± 0.02 | 10.2 ± 1.5 |
Conclusion
This compound is a powerful research tool for dissecting the roles of the STAT6 signaling pathway in various biological contexts. The protocols provided here offer a framework for investigating its effects on immune cell interactions within co-culture systems. These experiments can provide valuable insights into the therapeutic potential of STAT6 inhibition for diseases characterized by Th2-driven inflammation and M2-dominant tumor microenvironments. Researchers should optimize concentrations and incubation times for their specific cell systems and experimental questions.
References
- 1. Stat6 inhibits human interleukin-4 promoter activity in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of IL-4/STAT6 Signaling in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M2-Like Tumor-Associated Macrophage-Targeted Codelivery of STAT6 Inhibitor and IKKβ siRNA Induces M2-to-M1 Repolarization for Cancer Immunotherapy with Low Immune Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
STAT6-IN-4 solubility issues and solutions
Welcome to the technical support center for STAT6-IN-4. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: How can I achieve the maximum solubility of this compound in DMSO?
A2: To achieve a solubility of up to 100 mg/mL in DMSO, it is recommended to use ultrasonic treatment, warming, and heating to 60°C.[1][2] It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][3]
Q3: My this compound is not dissolving completely at room temperature. What should I do?
A3: If you observe that this compound is not fully dissolving, gentle warming and sonication can be used to aid dissolution.[4][5] Ensure the solution becomes clear before use.
Q4: I observed precipitation when diluting my DMSO stock solution with aqueous media. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. To mitigate this, consider using a formulation with co-solvents and surfactants for your working solution. For in vivo experiments, a common practice is to first dilute the DMSO stock in a solvent like PEG300, followed by the addition of a surfactant like Tween-80, before the final dilution in an aqueous solution like saline.[4]
Q5: How should I prepare this compound for in vivo experiments?
A5: For in vivo studies, it is recommended to prepare fresh working solutions on the day of use.[4] A suggested protocol involves a multi-step dilution of a DMSO stock solution. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline formulation can yield a clear solution.[5] Another option for a clear solution is a mixture of 10% DMSO and 90% corn oil.[4]
Q6: What are the storage recommendations for this compound solutions?
A6: Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is advisable to aliquot the stock solution to prevent product inactivation from repeated freeze-thaw cycles.[1] The powder form of this compound can be stored at -20°C for 3 years or at 4°C for 2 years.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | Compound has low solubility at room temperature. | Use ultrasonication and gentle warming (up to 60°C) to aid dissolution in DMSO.[1][2] |
| Cloudiness or Precipitation in Stock Solution | The DMSO used may have absorbed moisture. | Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.[1][3] |
| Precipitation Upon Dilution in Aqueous Buffer | The compound is precipitating out of the aqueous solution. | Prepare the working solution using a co-solvent system. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] For in vivo experiments, prepare working solutions fresh on the day of use.[4] |
Experimental Protocols & Data
Solubility Data
| Solvent | Concentration | Method |
| DMSO | 100 mg/mL (172.25 mM) | Requires ultrasonic treatment and warming to 60°C.[1][2] |
Stock Solution Preparation (10 mM in DMSO)
To prepare a 10 mM stock solution of this compound (Molecular Weight: 580.56), you will need to dissolve the compound in DMSO.
| Mass of this compound | Volume of DMSO |
| 1 mg | 0.1722 mL |
| 5 mg | 0.8612 mL |
| 10 mg | 1.7225 mL |
Data derived from MedChemExpress product information.[1]
In Vivo Working Solution Preparation
Protocol 1:
-
Prepare a stock solution of this compound in DMSO.
-
Add the required volume of the DMSO stock solution to PEG300 (to constitute 40% of the final volume).
-
Mix thoroughly.
-
Add Tween-80 (to constitute 5% of the final volume) and mix again.
-
Add Saline (to constitute 45% of the final volume) to reach the final desired volume.[4]
This protocol should yield a clear solution with a solubility of ≥ 2.5 mg/mL.
Protocol 2:
-
Prepare a stock solution of this compound in DMSO.
-
Add the required volume of the DMSO stock solution to Corn oil (to constitute 90% of the final volume).
-
Mix thoroughly.[4]
This protocol should yield a clear solution with a solubility of ≥ 2.5 mg/mL.
Visualizations
Caption: The IL-4/IL-13 signaling cascade leading to the activation of STAT6.
Caption: Recommended workflow for preparing and using this compound solutions.
References
potential off-target effects of STAT6-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using STAT6-IN-4. The information is tailored for scientists and drug development professionals to address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6) with an IC50 of 0.34 μM.[1] It is designed to interfere with the STAT6 signaling pathway, which is activated by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2] By inhibiting STAT6, this compound can modulate immune responses, making it a tool for studying and potentially treating inflammatory and allergic diseases.[1]
Q2: What are the known downstream effects of STAT6 inhibition?
Inhibition of STAT6 blocks its translocation to the nucleus, preventing the transcription of target genes.[2] This can lead to a reduction in the expression of pro-inflammatory cytokines and chemokines, which are hallmarks of allergic reactions and asthma.[2] STAT6 is crucial for the development of T-helper 2 (Th2) cells, so its inhibition can suppress the Th2 immune response.[3][4]
Q3: How should I prepare and store this compound?
For long-term storage, this compound should be stored as a solid at -20°C for up to two years. For solution preparation, dissolve the compound in a suitable solvent like DMSO. Stock solutions can be stored at -80°C for up to six months and at -20°C for one month.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of STAT6 Phosphorylation
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. Start with a concentration range around the reported IC50 of 0.34 μM and titrate up and down.
Possible Cause 2: Incorrect Timing of Inhibitor Treatment.
-
Troubleshooting Step: The timing of inhibitor addition relative to cytokine stimulation is critical. Pre-incubate your cells with this compound for a sufficient period (e.g., 1-2 hours) before adding IL-4 or IL-13 to allow for cellular uptake and target engagement.
Possible Cause 3: Issues with Reagents.
-
Troubleshooting Step:
-
Confirm the bioactivity of your IL-4 or IL-13 stimulus.
-
Ensure your phospho-STAT6 (pSTAT6) antibody is specific and validated for the detection method (e.g., Western Blot, Flow Cytometry).
-
Verify the integrity of this compound; improper storage may lead to degradation.
-
Issue 2: Observing Unexpected Cellular Phenotypes (Potential Off-Target Effects)
While specific off-target data for this compound is not publicly available, it is crucial to consider potential cross-reactivity with other members of the STAT family due to structural similarities, particularly within the SH2 domain.
Potential Off-Targets: Other STAT Proteins
The STAT family consists of seven members (STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6) that share structural homology.[4] Cross-reactivity of a STAT6 inhibitor with other STATs could lead to unintended biological consequences. For example, inhibition of STAT1 or STAT3 could impact cellular responses to other cytokines and growth factors.
Troubleshooting Steps to Investigate Off-Target Effects:
-
Assess Phosphorylation of Other STATs: After treating cells with this compound and the appropriate cytokine stimulus (e.g., IFN-γ for STAT1, IL-6 for STAT3, IL-12 for STAT4, IL-2 for STAT5), perform a Western blot to check the phosphorylation status of other STAT proteins.
-
Gene Expression Analysis: Analyze the expression of known target genes for other STATs. For instance, if you suspect off-target effects on STAT1, examine the expression of interferon-stimulated genes (ISGs).
-
Phenotypic Assays: Use functional assays specific to other STAT pathways. For example, if you observe unexpected effects on cell proliferation, consider if this could be mediated by off-target inhibition of STAT3 or STAT5, which are known to be involved in cell growth and survival.
Data Presentation
Table 1: Example Selectivity Profile of a Hypothetical STAT6 Inhibitor
Disclaimer: The following table is a hypothetical representation for educational purposes and does not represent actual data for this compound. A comprehensive kinase panel or a broad STAT protein panel would be required to determine the actual selectivity profile.
| Target | IC50 (nM) | Fold Selectivity vs. STAT6 |
| STAT6 | 340 | 1x |
| STAT1 | >10,000 | >29x |
| STAT2 | >10,000 | >29x |
| STAT3 | 5,000 | 14.7x |
| STAT4 | >10,000 | >29x |
| STAT5A | 8,000 | 23.5x |
| STAT5B | 7,500 | 22.1x |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT6 Inhibition
-
Cell Culture: Plate cells (e.g., A549, Jurkat) at an appropriate density and allow them to adhere or recover overnight.
-
Serum Starvation: If necessary for your cell type, serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Add this compound at the desired concentrations to the cell culture medium and incubate for 1-2 hours. Include a DMSO vehicle control.
-
Cytokine Stimulation: Add IL-4 (e.g., 20 ng/mL) or IL-13 to the medium and incubate for the optimal time to induce STAT6 phosphorylation (typically 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip and re-probe the membrane for total STAT6 and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
STAT6 Signaling Pathway and Point of Inhibition
Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and gene transcription.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow to investigate potential off-target effects of this compound on other STAT family members.
References
STAT6-IN-4 Technical Support Center
Welcome to the technical support center for STAT6-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) protein.[1][2] Its primary mechanism of action is the inhibition of STAT6 activity, which is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[3][4] By blocking STAT6, this compound can prevent the downstream gene expression that leads to cellular responses in inflammatory and allergic diseases.[1][3]
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound is 0.34 μM.[1][2]
Q3: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to 1 month.[1] When preparing solutions for in vivo experiments, it is best to prepare them fresh on the day of use.[1]
Experimental Design
Q4: What are the key signaling events in the IL-4/IL-13/STAT6 pathway that I should be aware of when designing my experiments?
The binding of IL-4 or IL-13 to their receptors on the cell surface activates Janus kinases (JAKs), which then phosphorylate STAT6.[4][5][6] This phosphorylation is a critical activation step.[3] Activated STAT6 then forms homodimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes.[3][5] When designing experiments, it is crucial to consider the kinetics of these events, including the timing of cytokine stimulation and the subsequent phosphorylation and nuclear translocation of STAT6.
Q5: What are some potential off-target effects or experimental artifacts to consider when using STAT6 inhibitors like this compound?
While specific off-target effects for this compound are not extensively documented in the provided search results, it is a general concern for all small molecule inhibitors. The specificity and efficacy of STAT6 inhibitors are crucial, as off-target effects could lead to undesirable side effects or confounding experimental results.[3] It is important to include appropriate controls in your experiments, such as vehicle-treated cells and cells with genetic knockdown or knockout of STAT6, to confirm that the observed effects are indeed due to the inhibition of STAT6.
Troubleshooting
Q6: I am not seeing an inhibitory effect of this compound in my cell-based assay. What could be the problem?
There are several potential reasons for this:
-
Inhibitor Concentration: Ensure you are using an appropriate concentration of this compound. The IC50 is a starting point, but the optimal concentration may vary depending on the cell type and experimental conditions. A dose-response experiment is recommended.
-
Cell Permeability: While many small molecule inhibitors are cell-permeable, issues with cellular uptake can occur.
-
Inhibitor Stability: Ensure that the inhibitor has been stored correctly and that the working solutions are freshly prepared.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effects of the inhibitor. Consider using a more direct measure of STAT6 activity, such as a reporter gene assay or a direct measurement of STAT6 phosphorylation.
-
Cell Type: The IL-4/IL-13/STAT6 signaling pathway may not be active or may be regulated differently in your specific cell line.
Q7: I am observing high background signal in my STAT6 reporter gene assay. What can I do to reduce it?
High background in a reporter assay can be due to several factors:
-
Leaky Promoter: The minimal promoter in your reporter construct may have some basal activity. Using a negative control lentivirus with a minimal promoter can help you quantify this background.[5]
-
Cell Health: Unhealthy or overgrown cells can lead to non-specific reporter gene expression. Ensure your cells are healthy and seeded at the correct density.
-
Reagent Quality: Use high-quality reagents and ensure that your luciferase assay reagent is properly prepared and stored.
Q8: My Western blot for phosphorylated STAT6 (p-STAT6) is showing weak or no signal after treatment with IL-4/IL-13. What should I check?
-
Stimulation Time: The phosphorylation of STAT6 is a transient event. You may need to perform a time-course experiment to determine the optimal stimulation time for your cell type.
-
Lysate Preparation: It is critical to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of your proteins.[7] Keep samples on ice throughout the lysis procedure.
-
Antibody Quality: Ensure that your primary antibody against p-STAT6 is specific and validated for Western blotting.
-
Protein Loading: Load a sufficient amount of total protein on your gel. A loading control, such as beta-actin or GAPDH, is essential to ensure equal loading across lanes.
Signaling Pathway and Experimental Workflow Diagrams
Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and its inhibition by this compound.
Caption: A typical workflow for Western blot analysis of STAT6 and phospho-STAT6.
Caption: Workflow for a STAT6-dependent luciferase reporter gene assay.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 0.34 μM | [1][2] |
| STAT6-IN-1 IC50 | 0.028 µM | [8] |
Detailed Experimental Protocols
Western Blot for Phospho-STAT6 and Total STAT6
This protocol is adapted from general western blotting procedures and is tailored for the analysis of STAT6 phosphorylation.[7][9]
1. Cell Lysis: a. Culture and treat cells with IL-4 or IL-13 with and without this compound for the desired time. b. Aspirate the culture medium and wash the cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5-10 minutes. b. Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom. c. Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C. c. Wash the membrane three times with TBST for 5 minutes each. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 5 minutes each. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. For total STAT6, the membrane can be stripped and re-probed with an antibody against total STAT6.
STAT6 Reporter Gene Assay
This protocol is based on commercially available STAT6 luciferase reporter lentiviruses and cell lines.[4][6]
1. Cell Transduction/Seeding: a. If using a lentiviral reporter, transduce your cells of interest with the STAT6 luciferase reporter lentivirus and select for stable expression. b. If using a stable cell line, seed the cells in a 96-well plate at an appropriate density.
2. Treatment and Stimulation: a. The following day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. b. Incubate for 1-2 hours. c. Add IL-4 or IL-13 to the appropriate wells to stimulate STAT6 signaling. Include unstimulated wells as a negative control. d. Incubate for an additional 6-24 hours.
3. Luminescence Measurement: a. Equilibrate the plate to room temperature. b. Add a luciferase assay reagent to each well. c. Incubate for 15-30 minutes at room temperature with gentle agitation. d. Measure the luminescence using a luminometer.
4. Data Analysis: a. Subtract the background luminescence (from cell-free wells). b. Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. c. Calculate the fold change in reporter activity relative to the unstimulated control.
Chromatin Immunoprecipitation (ChIP) for STAT6
This protocol is a generalized procedure for ChIP-seq analysis of STAT6 binding.[10][11][12][13]
1. Cell Fixation and Lysis: a. Treat cells with IL-4 or a control for the desired time. b. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. c. Quench the cross-linking reaction by adding glycine. d. Harvest the cells, wash with ice-cold PBS, and lyse the cells to release the nuclei.
2. Chromatin Shearing: a. Resuspend the nuclear pellet in a shearing buffer. b. Shear the chromatin to an average size of 200-600 bp using sonication.
3. Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the chromatin overnight at 4°C with an antibody against STAT6 or an isotype control antibody. c. Add protein A/G beads to capture the antibody-protein-DNA complexes. d. Wash the beads extensively to remove non-specific binding.
4. Elution and DNA Purification: a. Elute the chromatin from the beads. b. Reverse the cross-links by incubating at 65°C overnight with NaCl. c. Treat with RNase A and Proteinase K. d. Purify the DNA using a spin column or phenol-chloroform extraction.
5. Analysis: a. The purified DNA can be analyzed by qPCR to assess enrichment at specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis of STAT6 binding sites.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. origene.com [origene.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. addgene.org [addgene.org]
- 10. Genome-Wide Approaches Reveal Functional Interleukin-4-Inducible STAT6 Binding to the Vascular Cell Adhesion Molecule 1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. GEO Accession viewer [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing STAT6-IN-4 Concentration In Vitro
Welcome to the technical support center for STAT6-IN-4, a potent inhibitor of STAT6 with an IC50 of 0.34 μM.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of this compound and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 6 (STAT6). In the canonical signaling pathway, cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) bind to their receptors, leading to the activation of Janus kinases (JAKs).[3][4][5] These kinases then phosphorylate STAT6, causing it to dimerize, translocate to the nucleus, and activate the transcription of target genes involved in inflammatory and allergic responses.[3][5] this compound interferes with this process, though the precise binding and inhibitory mechanism are not publicly detailed.[1]
Q2: How should I prepare and store this compound?
A2: this compound is typically provided as a solid. For in vitro experiments, it is highly soluble in DMSO (100 mg/mL).[1] It is recommended to prepare a high-concentration stock solution in DMSO. For long-term storage, the solid form is stable for 3 years at -20°C and 2 years at 4°C. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q3: What is a good starting concentration for my in vitro experiments?
A3: A good starting point for determining the optimal concentration of this compound in your cell-based assays is to perform a dose-response curve. Based on its IC50 of 0.34 μM, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cell lines. The optimal concentration will vary depending on the cell type, cell density, and the specific experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibition of STAT6 phosphorylation (p-STAT6) | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. 2. Inadequate pre-incubation time: The inhibitor may not have had enough time to enter the cells and engage with the target before stimulation. 3. Incorrect timing of cell lysis: STAT6 phosphorylation can be transient. Lysis may be occurring after the peak of phosphorylation. 4. Inhibitor degradation: The compound may be unstable in the cell culture medium over the course of the experiment. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the EC50 in your system. 2. Increase the pre-incubation time with this compound before adding the cytokine stimulus (e.g., IL-4 or IL-13). A pre-incubation time of 1-2 hours is a good starting point. 3. Perform a time-course experiment to determine the peak of STAT6 phosphorylation in response to your stimulus. Typical peak activation is between 15 to 60 minutes. 4. Prepare fresh working solutions of this compound for each experiment and minimize the duration of the experiment if stability is a concern. |
| High cell toxicity or unexpected off-target effects | 1. Concentration is too high: The concentration of this compound may be in a cytotoxic range for your cells. 2. Off-target effects: The inhibitor may be affecting other signaling pathways. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold. Aim to use concentrations well below this threshold for your functional assays. 2. To confirm the observed effect is due to STAT6 inhibition, consider using a structurally different STAT6 inhibitor as a control or performing a rescue experiment with a STAT6-overexpressing cell line. 3. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in your experiments. |
| Inconsistent results between experiments | 1. Variability in cell culture: Cell passage number, confluency, and overall health can affect the cellular response. 2. Inhibitor stock solution degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced potency. 3. Variability in experimental procedure: Inconsistent incubation times, reagent concentrations, or washing steps can introduce variability. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and at a consistent confluency at the start of each experiment. 2. Aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. 3. Follow a standardized and detailed protocol for all experiments. Pay close attention to timing and reagent handling. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 0.34 μM | [1][2] |
| Solubility in DMSO | 100 mg/mL | [1] |
| Storage (Solid) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT6 (p-STAT6)
This protocol provides a general guideline for assessing the inhibition of IL-4-induced STAT6 phosphorylation by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Recombinant human or murine IL-4
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT6 (Tyr641) and rabbit anti-STAT6
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell type and basal signaling, you may need to serum-starve the cells for 4-6 hours prior to treatment to reduce background phosphorylation.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound at various concentrations in cell culture medium. Aspirate the old medium from the cells and add the medium containing this compound or vehicle (DMSO) control. Pre-incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add IL-4 to the desired final concentration (e.g., 10-100 ng/mL) to all wells except the unstimulated control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To control for total protein levels, the membrane can be stripped and re-probed with an anti-STAT6 antibody.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on your cells of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
Protocol 3: STAT6 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT6. This protocol assumes the use of a commercially available STAT6 reporter cell line or a cell line transiently transfected with a STAT6-responsive luciferase reporter construct.[4][6]
Materials:
-
STAT6 luciferase reporter cell line
-
Cell culture medium
-
This compound
-
DMSO
-
Recombinant human or murine IL-4
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the STAT6 reporter cells in a 96-well white, clear-bottom plate at a density recommended by the manufacturer (e.g., 10,000-20,000 cells per well) in 90 µL of medium.[4] Incubate overnight at 37°C.
-
Inhibitor Pre-treatment: Prepare dilutions of this compound in culture medium. Add 10 µL of the diluted inhibitor or vehicle control to the wells. Pre-incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Prepare a solution of IL-4 in culture medium at 10x the desired final concentration. Add 10 µL of the IL-4 solution to the stimulated wells. Add 10 µL of medium to the unstimulated control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C to allow for reporter gene expression.[7]
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add an equal volume of luciferase reagent to each well (e.g., 100 µL).
-
Incubate for 10-15 minutes at room temperature to allow for cell lysis and the luciferase reaction.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Subtract the background luminescence (unstimulated control) from all readings. Calculate the percentage of inhibition relative to the IL-4 stimulated control.
Visualizations
Caption: The IL-4/IL-13 signaling pathway leading to STAT6-mediated gene transcription.
Caption: A general experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
STAT6-IN-4 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of STAT6-IN-4 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vitro applications, a stock solution can be prepared in DMSO at a concentration of up to 100 mg/mL (172.25 mM).[1] To achieve this concentration, it may be necessary to use ultrasonication, warming, and heating to 60°C.[1] It is highly recommended to use newly opened, anhydrous DMSO, as the presence of water can significantly impact solubility.[1]
Q2: How should I store the solid compound and its stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (Stock Solution) | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress.com.[1][2]
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before storage.[1]
Q3: How long is the working solution of this compound stable?
A3: For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use.[2][3] The stability of the working solution can be influenced by the co-solvents used and the experimental conditions.
Troubleshooting Guide
Issue 1: My this compound is not fully dissolving in DMSO.
-
Solution 1: Aid dissolution. Gentle warming (up to 60°C) and ultrasonication can help dissolve the compound.[1]
-
Solution 2: Use fresh, high-quality DMSO. Hygroscopic (water-absorbing) DMSO can reduce the solubility of this compound.[1] Ensure you are using a new, unopened bottle of anhydrous DMSO.
-
Solution 3: Check your concentration. If you are preparing a high-concentration stock solution, you may be exceeding the solubility limit. Try preparing a more dilute stock solution.
Issue 2: I observed precipitation in my working solution after adding it to an aqueous buffer.
-
Solution 1: Optimize your formulation. For in vivo studies, specific formulations are recommended to maintain solubility. One such protocol involves a three-step process:
-
Add your DMSO stock solution to PEG300.
-
Add Tween-80 and mix thoroughly.
-
Finally, add saline to reach the desired volume.[2]
-
-
Solution 2: Prepare fresh daily. As mentioned, working solutions for in vivo experiments should be prepared fresh each day to minimize the risk of precipitation and degradation.[2][3]
Issue 3: I am seeing inconsistent results in my cell-based assays.
-
Solution 1: Aliquot your stock solution. Repeated freeze-thaw cycles can lead to the degradation of the compound. Storing the stock solution in single-use aliquots at -80°C will help ensure consistency.[1]
-
Solution 2: Verify the age of your stock solution. Stock solutions stored at -80°C should be used within 6 months, and those at -20°C within 1 month.[1][2] If your stock is older, it is advisable to prepare a fresh one.
Experimental Protocols
Protocol for Preparing In Vivo Working Solution
This protocol is designed to yield a clear solution of ≥ 2.5 mg/mL.[2]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL working solution, combine the following in order, ensuring the solution is mixed thoroughly after each addition:
-
100 µL of the 25 mg/mL DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
-
-
If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Visualizations
References
troubleshooting STAT6-IN-4 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing STAT6-IN-4 and conducting related experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1] STAT6 is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), which are crucial for T-helper 2 (Th2) cell differentiation and allergic inflammatory responses.[2] STAT6 inhibitors can function through various mechanisms, such as preventing the phosphorylation of STAT6, inhibiting its dimerization, or blocking its binding to DNA.[2]
Q2: What is the recommended storage and handling for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Q3: What are the appropriate positive and negative controls for a this compound experiment?
Proper controls are essential for interpreting your results:
-
Positive Control: A known activator of the STAT6 pathway, such as IL-4 or IL-13, should be used to stimulate the cells. This confirms that the signaling pathway is active in your experimental system.
-
Negative Control (Vehicle): Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on the cells.
-
Inactive Compound Control (Optional): If available, a structurally similar but biologically inactive compound can be used to ensure that the observed effects are specific to STAT6 inhibition.
Q4: How can I assess the potential cytotoxicity of this compound in my cell line?
It is important to determine a non-toxic working concentration of this compound for your specific cell line. This can be done using a standard cytotoxicity assay, such as an MTT, XTT, or a neutral red assay. A dose-response experiment should be performed to identify the concentration range that effectively inhibits STAT6 without significantly affecting cell viability.
Troubleshooting Guides
Guide 1: Western Blot for Phosphorylated STAT6 (p-STAT6)
Problem: No or weak p-STAT6 signal after IL-4/IL-13 stimulation.
| Possible Cause | Solution |
| Ineffective Cell Stimulation | - Confirm the bioactivity of your IL-4/IL-13 cytokine. - Optimize the stimulation time and concentration for your specific cell type. The half-life of STAT6 phosphorylation can be less than an hour after a pulse of IL-4.[4] |
| Issues with Antibody | - Use a phospho-specific STAT6 antibody validated for Western blotting. - Ensure the primary antibody is stored correctly and has not expired. - Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). |
| Problems with Lysate Preparation | - Prepare fresh cell lysates and add phosphatase inhibitors to the lysis buffer to prevent dephosphorylation of STAT6. |
| Suboptimal Western Blot Protocol | - Ensure efficient protein transfer to the membrane. - Use a sensitive ECL substrate for detection. |
Problem: High background on the Western blot.
| Possible Cause | Solution |
| Inadequate Blocking | - Block the membrane for at least 1 hour at room temperature. For phospho-antibodies, BSA is often preferred over milk as a blocking agent to reduce background. |
| Antibody Concentration Too High | - Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Insufficient Washing | - Increase the number and/or duration of wash steps after antibody incubations. |
Guide 2: this compound Inhibition Experiments
Problem: this compound does not inhibit IL-4/IL-13-induced STAT6 phosphorylation.
| Possible Cause | Solution |
| Incorrect Inhibitor Concentration | - Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. The reported IC50 of 0.34 µM for this compound is a starting point.[1] - Ensure the final concentration of the solvent (e.g., DMSO) is not affecting the cells. |
| Inhibitor Instability or Degradation | - Prepare fresh dilutions of this compound from a properly stored stock for each experiment. - Assess the stability of the inhibitor in your specific cell culture medium over the time course of your experiment. |
| Poor Cell Permeability | - Some inhibitors may have poor cell permeability.[5] While this compound is a small molecule, its permeability in your specific cell type may need to be considered. |
| Pre-incubation Time | - Optimize the pre-incubation time with this compound before stimulating with IL-4/IL-13. A pre-incubation of 30 minutes to 1 hour is a common starting point.[6] |
Guide 3: STAT6 Reporter Assay
Problem: High background or low signal-to-noise ratio in the luciferase assay.
| Possible Cause | Solution |
| Suboptimal Transfection Efficiency | - Optimize the transfection protocol for your specific cell line and reporter plasmid. |
| Cell Density | - Ensure consistent and optimal cell seeding density across all wells of the plate. |
| Promoter Activity | - The STAT6-responsive promoter in your reporter construct may have high basal activity in your cell line. Consider using a different construct or cell line. |
| Reagent Quality | - Use fresh, high-quality luciferase assay reagents. |
Quantitative Data Summary
Table 1: Inhibitor Potency
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | STAT6 | 0.34 µM | Not specified | [1] |
| AS1517499 | STAT6 | 21 nM | Cell-free assay | [7][8] |
| AS1517499 | IL-4-induced Th2 differentiation | 2.3 nM | Mouse spleen T cells | [8] |
Table 2: Selectivity Profile of a STAT6 Inhibitor (STAT6i)
| Target | Assay | IC50 |
| STAT6 | pSTAT6 (IL-4 stimulated PBMCs) | <1 nM |
| STAT1 | pSTAT1 (IFNγ stimulated PBMCs) | >10,000 nM |
| STAT3 | pSTAT3 (IL-6 stimulated PBMCs) | >10,000 nM |
| STAT5 | pSTAT5 (IL-2 stimulated PBMCs) | >10,000 nM |
| Data adapted from a study on a selective STAT6 inhibitor by Recludix Pharma.[9] |
Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated and Total STAT6
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with this compound or vehicle control for the optimized time (e.g., 1 hour). Stimulate with IL-4 or IL-13 for the determined optimal duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT6 (e.g., p-STAT6 Y641) overnight at 4°C, diluted in 5% BSA in TBST.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (for Total STAT6): To assess total STAT6 levels, the membrane can be stripped of the p-STAT6 antibody and re-probed with an antibody for total STAT6.
Protocol 2: Immunoprecipitation (IP) of STAT6
-
Cell Lysis: Prepare cell lysates as described in the Western blot protocol, using a non-denaturing lysis buffer.
-
Pre-clearing Lysates: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary STAT6 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting.
Protocol 3: STAT6 Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a STAT6-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Cell Plating: After transfection, seed the cells into a 96-well plate and allow them to recover.
-
Inhibitor Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time. Then, stimulate the cells with IL-4 or IL-13. Include unstimulated and stimulated control wells.
-
Cell Lysis: After stimulation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity by IL-4/IL-13 and the percentage of inhibition by this compound.
Visual Guides
Caption: IL-4/IL-13 signaling pathway leading to STAT6 activation and gene transcription.
Caption: General experimental workflow for using this compound to study STAT6 inhibition.
Caption: Logical workflow for troubleshooting failed this compound inhibition experiments.
References
- 1. Specific inhibition of interleukin-4-dependent Stat6 activation by an intracellularly delivered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT6 with Antisense Oligonucleotides Enhances the Systemic Antitumor Effects of Radiotherapy and Anti-PD1 in Metastatic Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Analysis of the life cycle of stat6. Continuous cycling of STAT6 is required for IL-4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery Process of a Novel STAT6 Inhibitor [synapse.patsnap.com]
- 6. atsjournals.org [atsjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. recludixpharma.com [recludixpharma.com]
STAT6-IN-4 Cytotoxicity Assessment: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the cytotoxicity of STAT6-IN-4. This guide includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation templates to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
A list of common questions regarding the properties and use of this compound in cytotoxicity assays.
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). It functions by interfering with the STAT6 signaling pathway, which is crucial for the cellular responses to cytokines like interleukin-4 (IL-4) and interleukin-13 (IL-13).[1] Dysregulation of the STAT6 pathway has been implicated in various inflammatory diseases and certain types of cancer.[1]
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound is 0.34 μM.[2] This value represents the concentration of the inhibitor required to reduce the activity of STAT6 by 50% in a biochemical assay.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO). For cellular assays, ensure that the final concentration of the organic solvent in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the recommended storage conditions for this compound?
A4: Stock solutions of this compound should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[2]
Q5: Is this compound stable in cell culture media?
A5: The stability of small molecule inhibitors in cell culture media can vary. It is advisable to prepare fresh dilutions of this compound from the stock solution for each experiment to ensure consistent activity.
Q6: Which cell lines are suitable for assessing the cytotoxicity of this compound?
A6: The choice of cell line depends on the research question. For studying on-target cytotoxicity, cell lines with an active IL-4/IL-13/STAT6 signaling pathway are recommended. For assessing off-target effects, a panel of different cell lines, including those with inactive STAT6 pathways, should be used.
Q7: What are the expected cytotoxic effects of this compound?
A7: As an inhibitor of a signaling pathway involved in cell proliferation and survival in certain contexts, this compound may induce cytotoxicity in a cell-type and concentration-dependent manner. The cytotoxic effects should be determined empirically for each cell line.
Troubleshooting Guide
A guide to help users identify and resolve common issues encountered during this compound cytotoxicity experiments.
Q1: I am observing inconsistent IC50 values between experiments. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors:
-
Drug Stability: Ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Optimize and standardize your cell seeding density.
-
Cell Line Passage Number: Use cell lines within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Assay Incubation Time: The duration of inhibitor exposure can significantly impact the IC50 value. Ensure the incubation time is consistent across experiments.
Q2: My this compound is precipitating in the cell culture medium. How can I resolve this?
A2: Precipitation of the inhibitor can lead to inaccurate dosing and inconsistent results.
-
Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent is at a non-toxic and solubilizing level (typically <0.5%).
-
Solubility in Media: The aqueous solubility of this compound may be limited. Consider using a formulation with solubilizing agents, if compatible with your experimental system.
-
Preparation Method: When diluting the stock solution, add it to the medium with gentle mixing to facilitate dissolution.
Q3: I am observing high background signal in my cytotoxicity assay. What should I do?
A3: High background can be caused by:
-
Media Components: Some components in the cell culture medium, such as phenol red or serum, can interfere with certain colorimetric or fluorometric assays. Use appropriate background controls (media only) and consider using phenol red-free media if necessary.
-
LDH in Serum: If using an LDH assay, be aware that serum contains lactate dehydrogenase, which can contribute to the background signal. Use a low percentage of serum if possible and include a media-with-serum control.[3]
Q4: The cytotoxicity of this compound is much higher than expected in my cell line. What could be the reason?
A4: Unexpectedly high cytotoxicity could be due to:
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects that contribute to cytotoxicity. It is important to test a wide range of concentrations to determine the therapeutic window.
-
Cell Line Sensitivity: The specific genetic and proteomic background of your cell line may make it particularly sensitive to the inhibition of the STAT6 pathway or to off-target effects of the compound.
Q5: My results show low or no cytotoxicity, even at high concentrations of this compound. What should I check?
A5: A lack of cytotoxic effect could be due to:
-
Inactive Pathway: The chosen cell line may not have an active or essential STAT6 signaling pathway for survival. Confirm the activity of the STAT6 pathway in your cell line (e.g., by checking for STAT6 phosphorylation upon IL-4 stimulation).
-
Drug Inactivity: The this compound may have degraded due to improper storage or handling. Use a fresh aliquot of the inhibitor.
-
Assay Suitability: The chosen cytotoxicity assay may not be sensitive enough to detect the specific mode of cell death induced by this compound. Consider using a panel of different cytotoxicity and viability assays.
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Signal Transducer and Activator of Transcription 6 (STAT6) | N/A |
| IC50 | 0.34 μM | [2] |
| Molecular Weight | 580.56 g/mol | N/A |
| Appearance | Solid | N/A |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | N/A |
Table 2: Example of Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (μM) |
| Cell Line A | MTT | 24 | |
| Cell Line A | MTT | 48 | |
| Cell Line A | LDH | 24 | |
| Cell Line A | LDH | 48 | |
| Cell Line B | MTT | 24 | |
| Cell Line B | MTT | 48 | |
| Cell Line B | LDH | 24 | |
| Cell Line B | LDH | 48 |
Note: This table is a template. Users should populate it with their own experimental data.
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4]
Materials:
-
This compound
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.[1]
Materials:
-
This compound
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an optimal density and incubate overnight.
-
Treat cells with serial dilutions of this compound and a vehicle control for the desired duration.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (usually 490 nm).[3]
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the IC50 value.
Protocol 3: Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[6][7]
Materials:
-
This compound
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Neutral red solution
-
Destain solution (e.g., 50% ethanol, 1% acetic acid)
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
After the treatment period, remove the medium and add medium containing neutral red to each well.
-
Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Remove the neutral red-containing medium and wash the cells with PBS.
-
Add destain solution to each well to extract the dye from the cells.
-
Shake the plate for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Protocol 4: Trypan Blue Exclusion Assay
This is a simple dye exclusion method to assess cell viability based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells do not.[8][9][10]
Materials:
-
This compound
-
Cells of interest
-
Appropriate culture vessels (e.g., 6-well plates)
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Seed cells in culture vessels and treat with different concentrations of this compound for the desired time.
-
After treatment, harvest the cells (including any floating cells in the medium).
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.[10]
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (% Viability = [Number of viable cells / Total number of cells] x 100).[10]
Visualizations
Diagrams to illustrate key concepts and workflows related to this compound cytotoxicity assessment.
Caption: IL-4/IL-13/STAT6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. qualitybiological.com [qualitybiological.com]
- 7. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypan blue exclusion test of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Minimizing Variability in STAT6-IN-4 Assays
Welcome to the technical support center for STAT6-IN-4. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in assays involving the STAT6 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1] The STAT6 signaling pathway is primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2] Upon activation, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes. This compound exerts its inhibitory effect on this pathway. While the precise binding site is not always specified, inhibitors like this compound are designed to interfere with critical steps such as STAT6 phosphorylation or dimerization.[3][4]
Q2: What is the reported IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is 0.34 μM.[1] It is important to note that this value can vary depending on the specific assay conditions, cell type, and experimental setup.
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years.[1] Stock solutions are typically prepared in DMSO. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q4: In what solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of 100 mg/mL (172.25 mM) with the aid of ultrasonic treatment and warming to 60°C.[1] For in vivo experiments, a stock solution in DMSO can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or in corn oil.[1]
Troubleshooting Guides
Variability in experimental results can arise from multiple factors, from reagent handling to assay execution. Below are troubleshooting guides for common assays used to assess this compound activity.
General Cell Culture and Treatment
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Perform cell counts to ensure consistent cell numbers across wells. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media. Ensure proper humidity in the incubator.[5] | |
| Inaccurate pipetting of this compound or stimulants. | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.[5] | |
| Low or no inhibition by this compound | Sub-optimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. |
| Insufficient pre-incubation time with the inhibitor. | Optimize the pre-incubation time with this compound before adding the stimulant (e.g., IL-4 or IL-13). | |
| Degradation or instability of this compound. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Consider the stability of the compound in your specific cell culture medium over the course of the experiment. | |
| Low expression of STAT6 in the cell line. | Confirm STAT6 expression in your chosen cell line by Western blot or another suitable method. | |
| Unexpected cellular toxicity | High concentration of this compound or DMSO. | Determine the maximum tolerated concentration of this compound and the DMSO vehicle in your cell line using a cell viability assay. |
| Off-target effects of the inhibitor. | While specific off-target information for this compound is limited, it is a possibility. Compare your results with those from other known STAT6 inhibitors or use STAT6 knockout/knockdown cells as a control if available.[3] |
Western Blot for Phospho-STAT6 (pSTAT6)
| Issue | Potential Cause | Recommended Solution |
| Weak or no pSTAT6 signal | Insufficient stimulation with IL-4/IL-13. | Optimize the concentration and duration of IL-4 or IL-13 stimulation. A typical starting point is 10-50 ng/mL for 15-30 minutes.[6][7] |
| Low protein concentration in the lysate. | Ensure an adequate amount of protein is loaded onto the gel (typically 20-30 µg of total protein).[8] | |
| Inefficient antibody binding. | Use a validated antibody for pSTAT6. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). | |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer.[8] | |
| High background | Non-specific antibody binding. | Optimize blocking conditions (e.g., 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature). Increase the number and duration of wash steps.[6] |
| Excessive antibody concentration. | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[6] | |
| Inconsistent band intensities | Uneven protein loading. | Quantify protein concentration accurately (e.g., BCA assay) and load equal amounts. Use a loading control (e.g., β-actin, GAPDH) to normalize the data. |
| Incomplete protein transfer. | Ensure proper transfer setup and optimize transfer time and voltage. Check transfer efficiency with Ponceau S staining. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT6 Inhibition
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 - 10 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulation: Add IL-4 or IL-13 to the media at a pre-determined optimal concentration (e.g., 20 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT6 (Tyr641) overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Densitometrically quantify the pSTAT6 bands and normalize to a loading control (e.g., total STAT6 or β-actin).
Protocol 2: STAT6 Reporter Gene Assay
-
Cell Transfection/Transduction: Use a cell line stably expressing a STAT6-responsive luciferase reporter construct or transiently transfect your cells of interest.
-
Cell Seeding: Seed the reporter cells in a 96-well plate at an optimized density.
-
Inhibitor Treatment: Pre-incubate the cells with a dilution series of this compound or DMSO vehicle control for 1-2 hours.
-
Stimulation: Add IL-4 or IL-13 at a concentration that induces a robust reporter signal (e.g., 10 ng/mL) and incubate for an optimized duration (typically 6-24 hours).[9][10]
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions of your chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
STAT6 Signaling Pathway
Caption: A diagram of the IL-4/IL-13 induced STAT6 signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for this compound Assays
Caption: A generalized workflow for conducting cellular assays with this compound.
Troubleshooting Logic Tree
Caption: A decision tree to guide troubleshooting efforts for common issues in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. atsjournals.org [atsjournals.org]
- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. STAT4 and STAT6 regulate systemic inflammation and protect against lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
STAT6-IN-4 Technical Support Center
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing STAT6-IN-4, a potent inhibitor of STAT6 with an IC50 of 0.34 μM, in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.[1]
-
Stock Solutions: Aliquot and store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
-
Solid Compound: Store the solid form of this compound as per the recommendations on the product vial, typically for up to 6 months when kept tightly sealed.
-
Working Solutions: It is highly recommended to prepare working solutions fresh for each experiment on the same day of use.[1]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO. For in vivo experiments, specific formulations are required. A common protocol involves preparing a stock solution in DMSO and then diluting it with other vehicles like PEG300, Tween-80, and saline, or corn oil.[1]
Q3: What is the mechanism of action for STAT6 inhibitors?
STAT6 inhibitors, like this compound, function by interfering with the STAT6 signaling pathway, which is primarily activated by the cytokines IL-4 and IL-13.[2][3] This pathway is crucial for T-helper type 2 (Th2) cell differentiation and the subsequent immune responses.[2] Inhibition can occur through various mechanisms, including:
-
Preventing the phosphorylation of STAT6, a key activation step.[3]
-
Blocking the dimerization of STAT6 molecules, which is necessary for their translocation to the nucleus.[3]
-
Directly binding to the DNA-binding domain of STAT6, preventing it from regulating target gene expression.[3]
Troubleshooting Guides
Below are troubleshooting guides for common issues that may arise during experiments with this compound.
Problem 1: No or low inhibitory effect observed.
If you are not observing the expected inhibition of STAT6 activity, consider the following potential causes and solutions.
Troubleshooting Workflow
Troubleshooting No/Low Inhibition
| Potential Cause | Recommended Action |
| Improper Storage/Handling | Ensure this compound was stored at the correct temperature (-20°C for short-term, -80°C for long-term) and protected from light and repeated freeze-thaw cycles.[1] Use a fresh aliquot or new vial if storage conditions were compromised. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. The reported IC50 of 0.34 μM is a starting point.[1] |
| Suboptimal Incubation Time | Optimize the pre-incubation time with this compound before stimulating with IL-4/IL-13. Also, consider the kinetics of the downstream readout you are measuring. |
| Inhibitor Degradation | Prepare fresh working solutions for each experiment. Some components in cell culture media may degrade the inhibitor over long incubation periods. |
| Insufficient Pathway Activation | Confirm that your IL-4 or IL-13 stimulation is sufficient to induce a robust STAT6 phosphorylation and downstream response in your positive controls. Test a range of cytokine concentrations. |
| Low STAT6 Expression | Verify the expression level of STAT6 in your cell line by Western blot or qPCR. Cell lines with low endogenous STAT6 may show a minimal response. |
| Cell Line Resistance | Some cell lines may have inherent resistance mechanisms or utilize alternative signaling pathways that bypass STAT6. Consider using a different cell line known to have a functional IL-4/IL-13-STAT6 axis. |
Problem 2: Observed cytotoxicity or off-target effects.
If you observe unexpected cell death or phenotypes, it could be due to cytotoxicity or off-target effects of the inhibitor.
Troubleshooting Workflow
Troubleshooting Cytotoxicity and Off-Target Effects
| Potential Cause | Recommended Action |
| High Inhibitor Concentration | Perform a dose-response curve to determine the concentration at which this compound becomes toxic to your cells using a cell viability assay (e.g., MTT, trypan blue exclusion). Use the inhibitor at the lowest effective, non-toxic concentration. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle-only control. |
| Off-Target Kinase Inhibition | To confirm the observed phenotype is due to STAT6 inhibition, use a structurally different STAT6 inhibitor as a control. If both inhibitors produce the same effect, it is more likely to be on-target. |
| Pathway Crosstalk | The STAT6 pathway can interact with other signaling pathways.[4] To confirm specificity, you can perform rescue experiments by overexpressing a downstream effector of STAT6. |
Experimental Protocols
Protocol 1: In Vitro STAT6 Phosphorylation Assay
This protocol outlines a general procedure to assess the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation in a cell-based assay.
Experimental Workflow
STAT6 Phosphorylation Assay Workflow
Materials:
-
Cells expressing STAT6 (e.g., A549, BEAS-2B)
-
This compound
-
Recombinant human IL-4 or IL-13
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-total-STAT6, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 μM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an optimal concentration of IL-4 or IL-13 (e.g., 10-50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-STAT6 and total STAT6.
-
Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-STAT6 signal to the total STAT6 and loading control signals.
Data Presentation
Table 1: this compound Properties and Storage Recommendations
| Property | Value/Recommendation | Reference |
| IC50 | 0.34 μM | [1] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
| Working Solution | Prepare fresh for each use | [1] |
| Recommended Solvent | DMSO | [1] |
Table 2: Example Dose-Response Data for this compound
| This compound (μM) | % Inhibition of p-STAT6 |
| 0.01 | 5% |
| 0.1 | 25% |
| 0.34 | 50% |
| 1.0 | 85% |
| 3.0 | 95% |
Note: This is example data and actual results may vary depending on the cell line and experimental conditions.
Signaling Pathway Diagram
The following diagram illustrates the IL-4/IL-13 signaling pathway and the point of inhibition by this compound.
IL-4/IL-13 Signaling Pathway and this compound Inhibition
References
Validation & Comparative
A Comparative Guide to STAT6 Inhibitors: STAT6-IN-4 Versus Other Modulators of the IL-4/IL-13 Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of STAT6-IN-4 with other classes of STAT6 inhibitors. The content summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental workflows.
Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13). Dysregulation of the STAT6 pathway is implicated in a variety of inflammatory and allergic diseases, including asthma and atopic dermatitis, making it a compelling target for therapeutic intervention. A range of inhibitory molecules have been developed to target STAT6, from direct small molecule inhibitors to indirect modulators and targeted protein degraders. This guide focuses on comparing this compound with other notable STAT6 inhibitors.
Overview of STAT6 Inhibitors
STAT6 inhibitors can be broadly categorized based on their mechanism of action:
-
Direct STAT6 Inhibitors: These small molecules are designed to directly interact with the STAT6 protein, preventing its activation or function. This compound and AS1517499 fall into this category. The precise mechanism can involve blocking the SH2 domain to prevent dimerization, inhibiting DNA binding, or preventing phosphorylation.
-
Indirect STAT6 Inhibitors (JAK Inhibitors): The activation of STAT6 is dependent on its phosphorylation by Janus kinases (JAKs), specifically JAK1 and JAK3. Inhibitors of these upstream kinases, therefore, indirectly block STAT6 signaling.
-
Indirect STAT6 Inhibitors (Other Mechanisms): Some compounds, like Leflunomide, have been shown to inhibit STAT6 phosphorylation, likely through off-target effects on upstream kinases.
-
Targeted Protein Degraders (PROTACs): A newer class of molecules, such as AK-1690, are designed to induce the targeted degradation of the STAT6 protein, thereby eliminating its function entirely.
Quantitative Comparison of STAT6 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of other STAT6 inhibitors. It is important to note that publicly available experimental data for this compound is limited, hindering a direct and comprehensive comparison.
| Inhibitor | Type | Target | IC50 / DC50 | Key Cellular Effects |
| This compound | Direct Inhibitor | STAT6 | IC50: 0.34 μM[1] | Data on specific cellular effects are not readily available. |
| AS1517499 | Direct Inhibitor | STAT6 Phosphorylation | IC50: 21 nM[2] | Inhibits IL-4-induced Th2 differentiation (IC50: 2.3 nM)[2]. Inhibits IL-13-induced STAT6 phosphorylation and subsequent RhoA up-regulation in human bronchial smooth muscle cells at 100 nM[2]. |
| Leflunomide | Indirect Inhibitor | JAK3 (and other kinases) | Not specified for STAT6 | Diminishes IL-4-induced tyrosine phosphorylation of JAK3 and STAT6.[3] |
| JAK Inhibitors (e.g., Tofacitinib) | Indirect Inhibitor | JAK1/JAK3 | Varies by specific inhibitor and cytokine stimulation. | Inhibit multiple cytokine-driven STAT phosphorylation events.[4][5] |
| AK-1690 | PROTAC Degrader | STAT6 Protein | DC50: ~1 nM (in cells)[6] | Induces potent and selective degradation of STAT6 protein.[6] |
| Inhibitor | In Vivo Model | Dosing | Key In Vivo Efficacy |
| This compound | No publicly available data | - | - |
| AS1517499 | Ovalbumin-induced mouse model of asthma | 10 mg/kg (intraperitoneal) | Inhibits antigen-induced bronchial hyperresponsiveness and RhoA up-regulation.[2] |
| AS1517499 | 2,4-dinitrochlorobenzene-induced atopic dermatitis mouse model | Not specified | Reduces Th2-related cytokines and alleviates airway eosinophil and lymphocyte infiltration.[7] |
| AK-1690 | Mouse models | Single dose | Effectively depletes STAT6 protein in mouse tissues.[6] |
Signaling Pathways and Experimental Workflows
To better understand the context of STAT6 inhibition, the following diagrams illustrate the STAT6 signaling pathway, the mechanisms of different inhibitor classes, and a general workflow for evaluating these inhibitors.
Detailed Experimental Protocols
STAT6 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated STAT6 (p-STAT6) in cell lysates by Western blot, a common method to assess the direct or indirect inhibition of STAT6 activation.
Materials:
-
Cell culture reagents
-
IL-4 or IL-13
-
STAT6 inhibitor (e.g., this compound, AS1517499)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT6 (Tyr641) and anti-total STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., A549, HeLa, or primary cells) and grow to 70-80% confluency. Pre-treat cells with the STAT6 inhibitor at various concentrations for 1-2 hours. Stimulate the cells with IL-4 (e.g., 10-50 ng/mL) or IL-13 for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-p-STAT6 antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT6 or a housekeeping protein like GAPDH or β-actin.
STAT6 Reporter Gene Assay
This assay measures the transcriptional activity of STAT6 by using a reporter gene (e.g., luciferase) under the control of a STAT6-responsive promoter.
Materials:
-
HEK293T cells or other suitable cell line
-
STAT6 expression vector
-
STAT6-responsive luciferase reporter plasmid
-
Transfection reagent
-
IL-4
-
STAT6 inhibitor
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate.
-
Co-transfection: Co-transfect the cells with the STAT6 expression vector and the STAT6-responsive luciferase reporter plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, pre-treat the cells with various concentrations of the STAT6 inhibitor for 1-2 hours.
-
Stimulation: Stimulate the cells with IL-4 (e.g., 20 ng/mL) for 6-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability. Calculate the percent inhibition of STAT6 activity by the inhibitor.
In Vivo Ovalbumin (OVA)-Induced Asthma Model
This is a widely used mouse model to study allergic airway inflammation and to evaluate the efficacy of potential asthma therapeutics.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
STAT6 inhibitor
-
Methacholine
-
Plethysmograph for measuring airway hyperresponsiveness (AHR)
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis and histology
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in alum on days 0 and 14.
-
Inhibitor Treatment: Administer the STAT6 inhibitor (e.g., AS1517499 at 10 mg/kg, i.p.) at a specified time before each OVA challenge.
-
Challenge: Challenge the mice with aerosolized OVA for a set duration on several consecutive days (e.g., days 21, 22, and 23).
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of aerosolized methacholine using a whole-body plethysmograph.
-
Sample Collection: After AHR measurement, collect BAL fluid for cell counting and cytokine analysis (e.g., IL-4, IL-5, IL-13). Collect lung tissue for histological analysis (e.g., H&E and PAS staining to assess inflammation and mucus production).
-
Data Analysis: Compare the AHR, inflammatory cell counts in BAL fluid, cytokine levels, and histological scores between the vehicle-treated and inhibitor-treated groups.
Conclusion
The landscape of STAT6 inhibitors is diverse, encompassing direct small molecule inhibitors, indirect modulators like JAK inhibitors, and innovative approaches such as PROTACs. While this compound is commercially available as a research tool with a reported IC50 of 0.34 μM, a comprehensive evaluation of its performance is hampered by the lack of publicly available detailed experimental data.
In contrast, other inhibitors like AS1517499 have been more extensively characterized, demonstrating potent inhibition of STAT6 phosphorylation in biochemical and cellular assays, and efficacy in preclinical models of allergic disease. Indirect inhibitors, such as JAK inhibitors, offer a broader-acting approach by targeting the upstream signaling cascade, though this can also lead to off-target effects. The emergence of STAT6 PROTACs like AK-1690 represents a promising strategy, with the potential for high potency and selectivity through targeted protein degradation.
For researchers in the field, the choice of a STAT6 inhibitor will depend on the specific research question and the desired mechanism of action. While this compound may serve as a useful tool for initial studies, a thorough understanding of its pharmacological profile requires further investigation. The continued development and characterization of a diverse range of STAT6 inhibitors will be crucial for advancing our understanding of STAT6-mediated diseases and for the development of novel therapeutics.
References
- 1. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of JAK3 and STAT6 tyrosine phosphorylation by the immunosuppressive drug leflunomide leads to a block in IgG1 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The STAT6 inhibitor AS1517499 reduces the risk of asthma in mice with 2,4-dinitrochlorobenzene-induced atopic dermatitis by blocking the STAT6 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: STAT6-IN-4 versus JAK Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for inflammatory and autoimmune diseases, both direct inhibition of Signal Transducer and Activator of Transcription 6 (STAT6) and broader inhibition of Janus kinases (JAKs) represent promising strategies. This guide provides an objective comparison of the preclinical profiles of the STAT6 inhibitor STAT6-IN-4 and a panel of representative JAK inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Targets
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. JAK inhibitors act upstream by blocking the activity of one or more of the four JAK family members (JAK1, JAK2, JAK3, and TYK2), thereby interfering with the signaling of a wide range of cytokines. In contrast, STAT6 inhibitors, such as this compound, offer a more targeted approach by directly inhibiting a specific downstream transcription factor. STAT6 is primarily activated by interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines central to the development of T-helper type 2 (Th2) cell-mediated immune responses. This targeted approach suggests the potential for a more refined safety profile with reduced off-target effects compared to the broader activity of JAK inhibitors.[1][2]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and several prominent JAK inhibitors against their respective targets. The data is presented as half-maximal inhibitory concentrations (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Potency of STAT6 Inhibitor
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | STAT6 | Biochemical | 340 |
Note: Due to the limited public availability of extensive preclinical data for this compound, the more potent and well-characterized STAT6 inhibitor, AS1517499, is included for a more robust comparison.
Table 2: In Vitro Potency of AS1517499 (STAT6 Inhibitor)
| Compound | Target | Assay Type | IC50 (nM) |
| AS1517499 | STAT6 Phosphorylation | Cellular | 21 |
| AS1517499 | IL-4-induced Th2 differentiation | Cellular | 2.3 |
Table 3: Comparative In Vitro Potency of JAK Inhibitors (Biochemical Assays)
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | 3.2 - 15 | 4.1 - 71 | 1.6 - 45 | 34 - 472 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | 43 | 120 | 2300 | 4700 |
| Filgotinib | 10 | 28 | 810 | 116 |
IC50 values can vary depending on the specific assay conditions. The ranges presented reflect data from multiple sources to provide a comprehensive overview.[3][4][5][6][7][8][][10][11][12][13][14][15][16][17]
Signaling Pathways and Points of Inhibition
The diagrams below, generated using the Graphviz DOT language, illustrate the JAK-STAT signaling pathway, highlighting the distinct points of intervention for JAK inhibitors and STAT6 inhibitors.
Experimental Protocols
This section provides an overview of the methodologies used to generate the quantitative data presented in this guide.
In Vitro Kinase Inhibition Assay (for JAKs)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific JAK enzyme.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.
-
Kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 0.01% Brij-35).
-
ATP (at a concentration close to the Km for each enzyme).
-
Substrate peptide (e.g., IRS1-derived peptide).
-
Test compound (serially diluted).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.
-
Add the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add the JAK enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
STAT6 Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit STAT6-mediated gene transcription.
Objective: To determine the IC50 value of a test compound for the inhibition of STAT6 transcriptional activity.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of a STAT6-responsive promoter (e.g., HEK293 or Ba/F3 cells).
-
Cell culture medium and supplements.
-
Recombinant human or mouse IL-4 or IL-13.
-
Test compound (serially diluted).
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the STAT6 reporter cells into a 96-well plate and incubate overnight.
-
The next day, treat the cells with serial dilutions of the test compound for a specified pre-incubation period (e.g., 1-2 hours).
-
Stimulate the cells with a pre-determined optimal concentration of IL-4 or IL-13 to activate the STAT6 pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the cells for a further period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of STAT6-dependent luciferase expression for each compound concentration.
-
Determine the IC50 value by plotting the data on a dose-response curve.
Concluding Remarks
The choice between a STAT6 inhibitor and a JAK inhibitor will depend on the specific therapeutic goal and the desired balance between efficacy and selectivity. JAK inhibitors have demonstrated broad efficacy in a range of autoimmune and inflammatory diseases due to their ability to modulate the signaling of multiple cytokines. However, this broad activity can also lead to off-target effects. STAT6 inhibitors, by targeting a single, key downstream node in the IL-4/IL-13 pathway, offer the potential for a more targeted therapeutic intervention with a potentially improved safety profile, particularly for diseases where Th2-mediated inflammation is the primary driver. The preclinical data presented in this guide provides a foundation for researchers to make informed decisions in the development of next-generation immunomodulatory therapies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two promising therapeutic strategies.
References
- 1. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Discovery Process of a Novel STAT6 Inhibitor [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. mdpi.com [mdpi.com]
- 7. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baricitinib: A 2018 Novel FDA-Approved Small Molecule Inhibiting Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellagentech.com [cellagentech.com]
- 13. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abmole.com [abmole.com]
- 16. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of STAT6-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the STAT6 inhibitor, STAT6-IN-4, with other known STAT6 inhibitors, focusing on their specificity and selectivity. The information is compiled from publicly available data to assist researchers in making informed decisions for their studies.
Introduction to STAT6 Inhibition
Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13). These cytokines are central to the development of T-helper type 2 (Th2) cell-mediated immune responses, which are implicated in allergic and inflammatory diseases. Consequently, inhibiting the STAT6 pathway is a promising therapeutic strategy for conditions such as asthma, atopic dermatitis, and certain types of cancer. The efficacy and safety of a STAT6 inhibitor are critically dependent on its specificity for STAT6 and its selectivity over other members of the STAT family (STAT1, STAT2, STAT3, STAT4, and STAT5) and other cellular kinases, to minimize off-target effects.
Quantitative Comparison of STAT6 Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparative studies are limited, and data is sourced from various publications.
Table 1: Potency of STAT6 Inhibitors
| Compound | Type | Target | Assay Type | IC50 / Ki / DC50 |
| This compound | Small Molecule Inhibitor | STAT6 | Biochemical Assay | IC50: 0.34 µM[1][2] |
| AS1517499 | Small Molecule Inhibitor | STAT6 Phosphorylation | Biochemical Assay | IC50: 21 nM[2][3] |
| IL-4-induced Th2 differentiation | Cellular Assay | IC50: 2.3 nM[2][3] | ||
| AK-1690 | PROTAC Degrader | STAT6 Binding | Biochemical Assay | Ki: 6 nM |
| STAT6 Degradation | Cellular Assay (MV4;11 cells) | DC50: 1 nM[3][4][5] | ||
| KT-621 | PROTAC Degrader | STAT6 Degradation | Cellular Assay (Various) | DC50: Picomolar range |
Table 2: Selectivity of STAT6 Inhibitors
| Compound | Selectivity Profile |
| This compound | Data not publicly available. |
| AS1517499 | Selectively inhibits IL-4-induced Th2 differentiation (STAT6-dependent) without affecting IL-12-induced Th1 differentiation (STAT4/STAT1-dependent)[2][3]. |
| AK-1690 | >85-fold binding selectivity for STAT6 over STAT5. Minimal effect on other STAT family members at concentrations up to 10 µM[4]. |
| KT-621 | Described as "exquisitely selective for STAT6 over other STATs." Proteomic analysis showed no degradation of other STAT family members[6]. |
Experimental Protocols
Detailed methodologies are crucial for interpreting the provided data and for designing future experiments. Below are outlines of key experimental protocols used to assess the specificity and selectivity of STAT6 inhibitors.
Biochemical Kinase Assays (e.g., LanthaScreen™)
Biochemical assays are used to determine the direct inhibitory effect of a compound on the activity of a purified enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of an inhibitor against STAT6 or other kinases.
Methodology:
-
Reagents: Recombinant STAT6 protein, a fluorescently labeled substrate peptide, ATP, and the test inhibitor.
-
Procedure:
-
The inhibitor is serially diluted and incubated with the STAT6 enzyme.
-
The kinase reaction is initiated by adding ATP and the fluorescently labeled substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay like LanthaScreen™, this involves adding a terbium-labeled antibody that specifically binds to the phosphorylated substrate.
-
The FRET signal is measured using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assays for STAT6 Phosphorylation (Western Blotting)
Cellular assays assess the ability of a compound to inhibit STAT6 activation within a cellular context.
Objective: To determine the effect of an inhibitor on IL-4 or IL-13 induced phosphorylation of STAT6.
Methodology:
-
Cell Culture: A suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs) is cultured.
-
Treatment: Cells are pre-incubated with various concentrations of the STAT6 inhibitor for a specific duration.
-
Stimulation: The cells are then stimulated with IL-4 or IL-13 to induce STAT6 phosphorylation.
-
Cell Lysis: After stimulation, the cells are lysed to extract total cellular proteins.
-
Western Blotting:
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated STAT6 (p-STAT6).
-
A corresponding primary antibody for total STAT6 is used on a separate blot or after stripping the first antibody to serve as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Data Analysis: The band intensities for p-STAT6 are quantified and normalized to the total STAT6 band intensities to determine the extent of inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment.
Objective: To confirm that the inhibitor directly binds to and stabilizes STAT6 within intact cells.
Methodology:
-
Cell Treatment: Cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.
-
Protein Quantification: The amount of soluble STAT6 in each sample is quantified, typically by Western blotting or other protein detection methods.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble STAT6 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.
Visualizing Key Processes
To better understand the context of STAT6 inhibition, the following diagrams illustrate the STAT6 signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: The IL-4/IL-13 signaling cascade leading to STAT6-mediated gene transcription.
Caption: A generalized workflow for determining the selectivity of a STAT6 inhibitor.
Conclusion
This guide provides a comparative overview of this compound and other STAT6 inhibitors based on currently available data. While this compound shows inhibitory activity against STAT6, a comprehensive understanding of its specificity and selectivity requires further investigation, as public data on its activity against other STAT family members and a broader kinase panel is lacking. In contrast, newer generation inhibitors, particularly PROTAC degraders like AK-1690 and KT-621, have been reported to possess high selectivity for STAT6. Researchers should consider the potency and, where available, the selectivity profiles of these compounds when selecting a tool for their studies. The provided experimental protocols offer a foundation for conducting such comparative analyses.
References
STAT6 Inhibition vs. Targeted Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 6 (STAT6) protein is a critical mediator of Type 2 inflammatory responses, making it a prime therapeutic target for a range of allergic and inflammatory diseases. Two distinct strategies have emerged to modulate STAT6 activity: direct inhibition of its function and targeted degradation of the protein. This guide provides an objective comparison of these approaches, focusing on the small molecule inhibitor STAT6-IN-4 and the new class of STAT6-targeting PROTAC (Proteolysis Targeting Chimera) degraders.
At a Glance: this compound vs. STAT6 Degraders
| Feature | This compound (Inhibitor) | STAT6 Degraders (e.g., KT-621, AK-1690) |
| Mechanism of Action | Occupies a functional site (e.g., SH2 domain) to block downstream signaling.[1][2] | Induces proximity to an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of the entire STAT6 protein. |
| Potency | IC50: 0.34 μM[3] | DC50: as low as 1 nM (AK-1690)[4]; Picomolar potency in cellular assays (KT-621). |
| Mode of Action | Stoichiometric | Catalytic |
| Effect on STAT6 Protein | No change in protein levels; STAT6 remains available for non-canonical functions.[5] | Complete or near-complete removal of the STAT6 protein.[6] |
| Downstream Signaling | Blocks IL-4/IL-13 induced signaling.[7][8] | Fully blocks IL-4/IL-13 functions.[9] |
| Selectivity | Information not widely available. | High selectivity for STAT6 over other STAT family members has been demonstrated for several degraders.[4] |
| In Vivo Efficacy | Data not readily available in public domain. | Demonstrated efficacy in preclinical models of asthma and atopic dermatitis, with activity comparable or superior to dupilumab.[5] |
Delving Deeper: A Head-to-Head Comparison
This compound: The Inhibitor Approach
This compound is a small molecule inhibitor of STAT6 with a reported IC50 of 0.34 μM.[3] Its mechanism of action is presumed to involve binding to a critical functional domain of the STAT6 protein, such as the SH2 domain, thereby preventing its phosphorylation, dimerization, or interaction with DNA.[1][2] This inhibitory action is stoichiometric, meaning one molecule of the inhibitor is required to block one molecule of STAT6. While effective at blocking the canonical signaling pathway, this approach leaves the STAT6 protein intact, which could allow for non-canonical or scaffolding functions to persist. Detailed public data on the downstream cellular effects and selectivity profile of this compound is limited.
STAT6 Protein Degradation: The PROTAC Revolution
Targeted protein degradation represents a paradigm shift in pharmacology. Instead of merely inhibiting the target protein, degraders, such as PROTACs, catalytically induce its destruction. These bifunctional molecules link the target protein (STAT6) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of STAT6 by the proteasome. This approach offers several potential advantages over traditional inhibition:
-
Enhanced Potency: Because of their catalytic mode of action, a single degrader molecule can induce the degradation of multiple target protein molecules, often resulting in picomolar to nanomolar potency in cellular assays.[4]
-
Complete Pathway Inhibition: By removing the entire protein, degraders abrogate all of its functions, including any non-canonical or scaffolding roles.[6]
-
Improved Selectivity: The design of PROTACs allows for fine-tuning of binding affinities for both the target protein and the E3 ligase, which can lead to high selectivity for the target protein over other structurally similar proteins.[4]
Preclinical data for STAT6 degraders like Kymera's KT-621 and the research compound AK-1690 are promising. They have demonstrated potent and selective degradation of STAT6, leading to a complete blockade of IL-4 and IL-13 signaling pathways and significant efficacy in animal models of allergic inflammation.[4][5]
Visualizing the Mechanisms
STAT6 Signaling Pathway and Inhibition
References
- 1. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of AK-1690: A Potent and Highly Selective STAT6 PROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. recludixpharma.com [recludixpharma.com]
- 6. drughunter.com [drughunter.com]
- 7. STING-STAT6 Signaling Pathway Promotes IL-4+ and IFN-α+ Fibrotic T Cell Activation and Exacerbates Scleroderma in SKG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT6 signaling pathway activated by the cytokines IL-4 and IL-13 induces expression of the Epstein-Barr virus–encoded protein LMP-1 in absence of EBNA-2: implications for the type II EBV latent gene expression in Hodgkin lymphoma | Blood | American Society of Hematology [ashpublications.org]
- 9. atsjournals.org [atsjournals.org]
A Comparative Guide to STAT6-IN-4 and STAT5 Inhibitors in T-Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of inhibitors targeting Signal Transducer and Activator of Transcription 6 (STAT6) and STAT5, with a focus on their application in T-cell biology. Given the distinct and critical roles of these two transcription factors in T-cell development, differentiation, and function, understanding the differential impact of their respective inhibitors is paramount for experimental design and therapeutic development.
While direct, head-to-head experimental comparisons between the specific compound STAT6-IN-4 and various STAT5 inhibitors are not extensively documented in publicly available literature, this guide synthesizes known data on their mechanisms, signaling pathways, and the functional consequences of their inhibition in T cells, supported by representative experimental data and protocols.
STAT6 and STAT5: Distinct Roles in T-Cell Signaling
STAT6 and STAT5 are key nodes in the Janus kinase (JAK)-STAT signaling cascade, transmitting signals from cytokine receptors on the cell surface to the nucleus to regulate gene expression. However, they are activated by different sets of cytokines and orchestrate distinct T-cell fates.
STAT6 is principally activated by Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2][3] In T cells, STAT6 activation is indispensable for the differentiation of naïve CD4+ T helper cells into the Th2 lineage.[1][2][4] It achieves this primarily by inducing the expression of the master regulator GATA3.[1] Consequently, the STAT6 pathway is central to allergic responses and immunity against extracellular pathogens.
STAT5 , which exists as two highly homologous proteins (STAT5A and STAT5B), is activated by a broader range of common gamma chain (γc) cytokines, most notably IL-2, IL-7, and IL-15.[5] STAT5 is a master regulator of T-cell proliferation, survival, and metabolism.[6][7][8] It plays a crucial role in the development and function of numerous T-cell subsets, including the maintenance of regulatory T cells (Tregs) through the regulation of FOXP3, and the differentiation of Th1 and Th9 cells.[5][9]
Signaling Pathway Overview
The following diagrams illustrate the canonical activation pathways for STAT6 and STAT5 in T cells and the points of intervention for their respective inhibitors.
Caption: Canonical STAT6 and STAT5 signaling pathways in T cells.
Comparative Data of STAT6 and STAT5 Inhibitors
The following tables summarize available quantitative data for representative inhibitors and the functional consequences of targeting each pathway in T cells.
Table 1: Inhibitor Properties
| Inhibitor Name | Target | Mechanism of Action | Reported IC50 | Key Reference(s) |
| This compound | STAT6 | Inhibits STAT6 activation/dimerization. | 0.34 µM | [10] |
| AS1517499 | STAT6 | Inhibits STAT6 phosphorylation. | ~30 nM (in vitro) | [4] |
| STAT5 Inhibitors (General) | STAT5A/B | Primarily block the phosphorylation of STAT5, preventing its activation and dimerization.[11] | Varies by compound | [11] |
| AC-3-19 | STAT5 | Direct STAT5 inhibitor. | ~4.1 µM (CTL cell viability) | [12] |
Note: IC50 values are highly context-dependent (cell-free assay vs. cell-based assay, cell type, etc.) and should be interpreted with caution.
Table 2: Comparative Effects of Inhibition on T-Cell Function
| T-Cell Function | STAT6 Inhibition (e.g., with this compound) | STAT5 Inhibition |
| Proliferation | Minimal direct effect on general T-cell proliferation; primarily impacts IL-4-stimulated proliferation.[1] | Strongly Inhibitory . Blocks IL-2 and IL-7-driven proliferation, which is critical for clonal expansion of most T-cell subsets.[7][13][14] |
| Th1 Differentiation | No primary role. May indirectly promote Th1 by inhibiting Th2 skewing. | May be inhibitory, as STAT5 can promote the expression of the IL-12 receptor, which is important for Th1 development.[5] |
| Th2 Differentiation | Strongly Inhibitory . Blocks the primary pathway required for Th2 differentiation by preventing GATA3 induction.[1][15] | Can be inhibitory, as STAT5 also contributes to IL-4 receptor signaling and Th2 development, though STAT6 is dominant.[5] |
| Th17 Differentiation | No primary role. | Promotive . STAT5 and STAT3 are mutually antagonistic; inhibiting STAT5 can relieve its suppression of Th17 differentiation.[9] |
| Treg Function | May play a role in the generation of certain Treg subsets, so inhibition could be impactful in specific contexts.[4][16] | Strongly Inhibitory . Essential for Treg development, survival, and functional stability via FOXP3 and CD25 regulation. Inhibition severely impairs Treg function.[5][9] |
| Metabolism | Less characterized, likely secondary to differentiation effects. | Strongly Inhibitory . STAT5 is a master regulator of T-cell metabolic programming required for growth and proliferation.[6][17] |
| Overall Immunological Effect | Targeted Immunosuppression . Primarily dampens Type 2 immunity (allergic reactions, anti-helminth responses). | Broad Immunosuppression . Affects the proliferation and function of multiple conventional T-cell subsets and Tregs. |
Experimental Protocols
To empirically compare the effects of this compound and a STAT5 inhibitor on T-cell function, a robust in vitro T-cell proliferation and activation assay is required.
Key Experiment: T-Cell Proliferation and Activation Assay by Flow Cytometry
Objective: To quantify the dose-dependent effect of this compound vs. a STAT5 inhibitor on the proliferation and activation of human CD4+ and CD8+ T cells.
Methodology:
-
T-Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Isolate total CD3+ T cells or specific CD4+ and CD8+ subsets from PBMCs using negative selection immunomagnetic beads.[18] Purity should be >95% as assessed by flow cytometry.
-
-
Cell Staining and Plating:
-
Resuspend isolated T cells at 1x10^6 cells/mL in PBS.
-
Add a cell proliferation tracking dye (e.g., CellTrace™ Violet or CFSE) according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for generational tracking.[19]
-
Quench the staining reaction, wash the cells, and resuspend them in complete RPMI-1640 medium.
-
Plate the stained T cells in a 96-well U-bottom plate at 1-2x10^5 cells per well.
-
-
Inhibitor and Stimuli Addition:
-
Prepare serial dilutions of this compound and the selected STAT5 inhibitor in complete medium. Add the inhibitors to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Prepare T-cell activation stimuli. For polyclonal activation, use plate-bound anti-CD3 antibodies (e.g., clone OKT3, 1-5 µg/mL) and soluble anti-CD28 antibodies (e.g., clone CD28.2, 1-2 µg/mL).[18][19]
-
Add the activation stimuli to all wells except for the unstimulated negative control.
-
Optional: For pathway-specific analysis, instead of anti-CD3/CD28, stimulate cells with cytokines: IL-4 (20 ng/mL) to specifically activate the STAT6 pathway, or IL-2 (10 ng/mL) to activate the STAT5 pathway.
-
-
Incubation:
-
Culture the plates for 3 to 5 days at 37°C in a 5% CO2 incubator.[18]
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain the cells with fluorochrome-conjugated antibodies against surface markers such as CD4, CD8, and an activation marker like CD25.
-
Analyze the cells on a flow cytometer.
-
Data Analysis:
-
Gate on live, single cells, then on CD4+ and CD8+ populations.
-
Assess proliferation by analyzing the dilution of the CellTrace dye. Quantify the percentage of divided cells and the proliferation index.
-
Assess activation by measuring the median fluorescence intensity (MFI) or percentage of positive cells for CD25.
-
Plot dose-response curves to determine the IC50 of each inhibitor for proliferation and activation marker upregulation.
-
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the comparative experiment described above.
References
- 1. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT6 - Wikipedia [en.wikipedia.org]
- 3. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 4. STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT5 and CD4 + T Cell Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A central role for STAT5 in the transcriptional programing of T helper cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
- 8. Validate User [academic.oup.com]
- 9. New Insights into the Roles of Stat5a/b and Stat3 in T Cell Development and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. What are STAT5A inhibitors and how do they work? [synapse.patsnap.com]
- 12. High activation of STAT5A drives peripheral T-cell lymphoma and leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STAT5 interaction with the T cell receptor complex and stimulation of T cell proliferation. | Sigma-Aldrich [merckmillipore.com]
- 14. STAT5 is essential for IL-7-mediated viability, growth, and proliferation of T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stat6 is necessary and sufficient for IL-4's role in Th2 differentiation and cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. horizondiscovery.com [horizondiscovery.com]
Benchmarking STAT6-IN-4 Against Biologics: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule STAT6 inhibitor, STAT6-IN-4, against leading biologics that target the STAT6 signaling pathway. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.
The Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13). These cytokines are central to the pathophysiology of Type 2 inflammatory diseases such as atopic dermatitis and asthma.[1] Consequently, the IL-4/IL-13/STAT6 axis has become a key target for therapeutic intervention.[2] This guide evaluates two primary therapeutic strategies: direct inhibition of STAT6 with small molecules like this compound, and upstream blockade of IL-4 and IL-13 signaling with monoclonal antibodies (biologics).
Mechanism of Action: Small Molecules vs. Biologics
STAT6 Inhibitors: Small molecule inhibitors, such as this compound, are designed to directly interfere with the function of the STAT6 protein. These inhibitors can act through various mechanisms, including preventing the phosphorylation of STAT6, which is a critical step for its activation, or by blocking its ability to bind to DNA.[1] By directly targeting the downstream transcription factor, these inhibitors aim to halt the signaling cascade regardless of the upstream cytokine stimulus. This compound is a STAT6 inhibitor with a reported IC50 of 0.34 μM.[3]
Biologics Targeting the IL-4/IL-13 Axis: In contrast, biologics such as Dupilumab, Lebrikizumab, and Tralokinumab are monoclonal antibodies that function upstream of STAT6.
-
Dupilumab targets the IL-4 receptor alpha (IL-4Rα) subunit, which is a shared component of the receptor complexes for both IL-4 and IL-13.[4][5] By blocking this subunit, Dupilumab effectively inhibits the signaling of both cytokines.[4][5]
-
Lebrikizumab and Tralokinumab are monoclonal antibodies that specifically target IL-13, preventing it from binding to its receptor.[4][6] Lebrikizumab is engineered to bind to IL-13 with high affinity, directly interfering with the cytokine's ability to engage its receptor complex and thereby preventing the phosphorylation of STAT6.[7]
Quantitative Performance Data
The following tables summarize the available in vitro efficacy data for STAT6 inhibitors and biologics targeting the STAT6 pathway. It is important to note that these values are from different studies and experimental conditions, and direct comparisons should be made with caution.
| Compound/Biologic | Target | Assay | Cell Type | IC50 |
| This compound | STAT6 | Not Specified | Not Specified | 0.34 µM |
| KT-621 (STAT6 Degrader) | STAT6 | IL-4 TARC-release | Human PBMCs | 62 pM |
| Dupilumab | IL-4Rα | IL-4 TARC-release | Human PBMCs | 194 pM |
| Dupilumab | IL-4Rα | STAT6 Phosphorylation | HT-29 | 0.16 nM |
| Lebrikizumab | IL-13 | STAT6 Phosphorylation | HT-29 | 0.23 nM |
| Tralokinumab | IL-13 | STAT6 Phosphorylation | HT-29 | 0.41 nM |
| APG777 | IL-13 | STAT6 Phosphorylation | HT-29 | 0.28 nM |
Table 1: In Vitro Inhibition of STAT6 Signaling
| Biologic | Target | Assay | Cell Type | IC50 |
| Lebrikizumab | IL-13 | STAT6 Reporter Assay (glycosylated human IL-13) | HEK293-STAT6 reporter cell line | 13 ± 1 pM |
| Tralokinumab | IL-13 | STAT6 Reporter Assay (glycosylated human IL-13) | HEK293-STAT6 reporter cell line | Not specified in the provided text |
| Cendakimab | IL-13 | STAT6 Reporter Assay (glycosylated human IL-13) | HEK293-STAT6 reporter cell line | Not specified in the provided text |
Table 2: Neutralization of IL-13-induced STAT6 Activity
Preclinical in vivo studies have demonstrated that STAT6 inhibitors can achieve efficacy comparable to biologics. For instance, a reversible STAT6 inhibitor showed a dose-dependent reduction in airway inflammation in a mouse model of asthma, with efficacy on par with an anti-IL-4/IL-13 antibody.[8][9] Similarly, the oral STAT6 inhibitor EPS-3903 demonstrated efficacy comparable to dupilumab in mouse models of asthma and atopic dermatitis, achieving over 90% inhibition of phosphorylated STAT6.[10] In a mouse model of atopic dermatitis, the STAT6 degrader KT-621 showed a marked reduction in total serum IgE, comparable to the activity of dupilumab.[11]
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the STAT6 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
References
- 1. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Investigational therapeutics targeting the IL-4/IL-13/STAT-6 pathway for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biological therapies for atopic dermatitis: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the therapeutic class of Lebrikizumab? [synapse.patsnap.com]
- 7. What is the mechanism of action of Lebrikizumab? [synapse.patsnap.com]
- 8. recludixpharma.com [recludixpharma.com]
- 9. Recludix Pharma Presents Data Demonstrating Potent Efficacy [globenewswire.com]
- 10. Enanta Pharmaceuticals Reports Financial Results for its Fiscal Fourth Quarter and Year-Ended September 30, 2025 | Enanta Pharmaceuticals, Inc. [ir.enanta.com]
- 11. STAT6 degradation of IL-4/13: preclinical data in atopic dermatitis | BioWorld [bioworld.com]
Safety Operating Guide
Navigating the Safe Handling of STAT6-IN-4: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount, especially when working with novel compounds like STAT6-IN-4, a potent inhibitor of the STAT6 signaling pathway. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure and efficient workflow.
Understanding the Compound: this compound
This compound is a small molecule inhibitor with an IC50 of 0.34 μM, targeting the Signal Transducer and Activator of Transcription 6 (STAT6).[1] The STAT6 pathway is crucial in the development of Th2 cells, which are involved in allergic inflammation and other immune responses. As a potent and specific inhibitor, this compound is a valuable tool in research aimed at understanding and potentially treating diseases such as asthma and allergic rhinitis. However, its potency also necessitates careful handling to minimize exposure and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the absence of a comprehensive Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is crucial. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory activities.
| Activity | Required PPE | Enhanced Precautions (for higher risk activities) |
| Weighing and preparing stock solutions | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Lab coat | - Chemical splash goggles- Face shield- Use of a chemical fume hood is mandatory |
| Cell culture and in-vitro experiments | - Nitrile gloves- Safety glasses- Lab coat | - Use of a biological safety cabinet (BSC) |
| Handling of waste | - Nitrile gloves- Safety glasses- Lab coat | - Chemical resistant apron |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan is essential to minimize the risk of exposure and ensure the integrity of your experiments. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Detailed Experimental Protocols
1. Preparation of Stock Solution (10 mM):
-
Pre-calculation: Determine the required mass of this compound based on its molecular weight and the desired concentration and volume of the stock solution.
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of this compound powder onto weigh paper using an analytical balance.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired 10 mM concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term use or -80°C for long-term storage.[1]
2. Cell Treatment:
-
Cell Culture: Culture cells to the desired confluency in a biological safety cabinet (BSC).
-
Dilution: Based on the desired final concentration for your experiment, dilute the this compound stock solution in cell culture media.
-
Treatment: Add the diluted this compound solution to the cell culture plates.
-
Incubation: Incubate the cells for the desired period under appropriate conditions.
Disposal Plan: Ensuring a Safe and Compliant Process
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, lab coats): Place in a designated hazardous waste bag.- Unused this compound powder: Dispose of as hazardous chemical waste according to your institution's guidelines.- Contaminated labware (pipette tips, tubes): Collect in a designated sharps container or hazardous waste bag. |
| Liquid Waste | - Stock solutions and unused dilutions: Collect in a clearly labeled, sealed hazardous waste container.- Cell culture media containing this compound: Treat with a suitable disinfectant (e.g., 10% bleach) before aspirating. Collect the aspirated media in a hazardous waste container. |
| Decontamination | - Work surfaces: Wipe down all work surfaces in the fume hood and BSC with a suitable decontaminating agent (e.g., 70% ethanol) after each use.- Spills: In case of a spill, immediately alert others in the area. Contain the spill with absorbent material. Wearing appropriate PPE, clean the area with a decontaminating agent. Dispose of all cleanup materials as hazardous waste. |
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, enabling continued progress in the vital field of drug discovery while prioritizing the well-being of all laboratory personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
